1,1-Dimethyl-3-phenylpropyl acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-methyl-4-phenylbutan-2-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-11(14)15-13(2,3)10-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFNOEJFYLQUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051518 | |
| Record name | 1,1-Dimethyl-3-phenylpropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Jasmine and hyacinth-like aroma with a slight rosey undertone | |
| Record name | 2-Methyl-4-phenyl-2-butyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1448/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
243.00 to 244.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Acetoxy-3-methyl-1-phenylbutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034556 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Methyl-4-phenyl-2-butyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1448/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.986-0.990 (15°) | |
| Record name | 2-Methyl-4-phenyl-2-butyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1448/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-07-1 | |
| Record name | 1,1-Dimethyl-3-phenylpropyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-phenyl-2-acetoxybutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanol, .alpha.,.alpha.-dimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Dimethyl-3-phenylpropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-3-phenylpropyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4-PHENYL-2-ACETOXYBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YRG98MG30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Acetoxy-3-methyl-1-phenylbutane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034556 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
In-depth Technical Guide: Chemical Properties of Phenylpropyl Acetates
Disclaimer: This technical guide addresses the chemical properties of 3-phenylpropyl acetate . Despite extensive searches, no publicly available scientific data, including a specific CAS registry number, could be found for the requested compound, 1,1-dimethyl-3-phenylpropyl acetate . This suggests that this specific isomer is not a commonly synthesized or well-characterized compound. The following information is provided for the closely related and well-documented isomer, 3-phenylpropyl acetate, which is likely to be of interest to researchers in the field.
3-Phenylpropyl Acetate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 3-phenylpropyl acetate, a fragrance and flavoring agent with potential applications in various fields of chemical research.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 3-phenylpropyl acetate |
| Synonyms | Hydrocinnamyl acetate, Phenylpropyl acetate |
| CAS Number | 122-72-5[1][2][3] |
| Molecular Formula | C₁₁H₁₄O₂[1][3] |
| Molecular Weight | 178.23 g/mol [1] |
| InChI Key | JRJGKUTZNBZHNK-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)OCCCC1=CC=CC=C1[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of 3-phenylpropyl acetate is presented below.
| Property | Value | Source |
| Appearance | Colorless liquid | The Good Scents Company |
| Odor | Floral, spicy | The Good Scents Company |
| Boiling Point | 252.3 °C | ChemSynthesis[3] |
| Melting Point | -60 °C | ChemSynthesis[3] |
| Density | 1.01 g/mL | ChemSynthesis[3] |
| Refractive Index | 1.496 | ChemSynthesis[3] |
| Flash Point | > 100 °C (> 212 °F) | The Good Scents Company |
| Solubility | Insoluble in water; soluble in organic solvents | - |
Spectroscopic Data
| Spectroscopy | Data Highlights |
| ¹H NMR | Spectral data available in various databases. |
| ¹³C NMR | Spectral data available in various databases. |
| Mass Spectrometry | Key fragments and spectral data are publicly accessible. |
| Infrared (IR) | Characteristic peaks corresponding to the ester and phenyl groups. |
Experimental Protocols
Synthesis of 3-Phenylpropyl Acetate
A common method for the synthesis of 3-phenylpropyl acetate is the esterification of 3-phenyl-1-propanol with acetic anhydride.
Materials:
-
3-Phenyl-1-propanol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Diethyl ether (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-phenyl-1-propanol in diethyl ether.
-
Add a stoichiometric excess of acetic anhydride to the solution.
-
Slowly add a catalytic amount of pyridine to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 3-phenylpropyl acetate.
Characterization: The identity and purity of the synthesized 3-phenylpropyl acetate should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by comparing the data with literature values.
Safety and Handling
3-Phenylpropyl acetate is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken.
-
Handling: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: For detailed toxicological information, refer to the material safety data sheet (MSDS).
Visualizations
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of 3-phenylpropyl acetate.
Caption: A schematic overview of the synthesis, purification, and characterization of 3-phenylpropyl acetate.
References
In-Depth Technical Guide: 1,1-Dimethyl-3-phenylpropyl Acetate (CAS 103-07-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethyl-3-phenylpropyl acetate, also known as 2-methyl-4-phenyl-2-butyl acetate, is a synthetic ester recognized for its pleasant floral and fruity aroma.[1] Its primary application is as a fragrance ingredient in a variety of consumer products, including cosmetics and perfumes.[2] While its use in drug development is not documented in publicly available literature, this guide provides a comprehensive technical overview of its chemical and physical properties, a representative synthesis protocol, predicted spectroscopic data, and a summary of its known toxicological profile. This information is intended to serve as a foundational resource for researchers and professionals who may encounter this molecule.
Chemical and Physical Properties
This compound is a colorless liquid.[3] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 103-07-1 | [2] |
| Molecular Formula | C₁₃H₁₈O₂ | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| IUPAC Name | 2-methyl-4-phenylbutan-2-yl acetate | [4] |
| Synonyms | This compound, Dimethyl phenylethyl carbinyl acetate, Narcissus acetate | [1][3] |
| Appearance | Colorless liquid | [3] |
| Odor | Floral, jasmine, and hyacinth-like with a rosy undertone | [5] |
| Boiling Point | 243-244 °C at 760 mmHg | [1] |
| Flash Point | >93 °C (>200 °F) | [2] |
| Density | 0.979 - 0.986 g/cm³ at 20°C | [3] |
| Refractive Index | 1.485 - 1.490 at 20°C | [3] |
| Water Solubility | Insoluble | [3] |
| Solubility in Alcohol | Soluble | [3] |
| logP (o/w) | 3.57 | [1] |
Spectroscopic Data
Predicted ¹H NMR Data
The following data is predicted and should be used as a reference. Actual experimental values may vary.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.28 | m | 2H | Phenyl C2, C6-H |
| ~ 7.19 | m | 3H | Phenyl C3, C4, C5-H |
| ~ 2.65 | t | 2H | -CH₂-Ph |
| ~ 1.98 | t | 2H | -C(O)O-C(CH₃)₂-CH₂- |
| ~ 1.95 | s | 3H | -C(O)CH₃ |
| ~ 1.45 | s | 6H | -C(CH₃)₂- |
Predicted ¹³C NMR Data
The following data is predicted and should be used as a reference. Actual experimental values may vary.
| Chemical Shift (ppm) | Assignment |
| ~ 170.5 | C=O |
| ~ 142.0 | Phenyl C1 |
| ~ 128.5 | Phenyl C3, C5 |
| ~ 128.3 | Phenyl C2, C6 |
| ~ 125.8 | Phenyl C4 |
| ~ 81.0 | -C(CH₃)₂- |
| ~ 42.5 | -C(O)O-C(CH₃)₂-CH₂- |
| ~ 30.0 | -CH₂-Ph |
| ~ 25.0 | -C(CH₃)₂- |
| ~ 22.0 | -C(O)CH₃ |
Mass Spectrometry
The NIST Mass Spectrometry Data Center reports the following major peaks in the GC-MS spectrum of 1-phenylpropyl acetate, an isomer, which may share some fragmentation patterns. The molecular ion peak for this compound would be at m/z 206.
| m/z | Relative Intensity |
| 107 | 100 |
| 117 | 85 |
| 136 | 70 |
Synthesis
This compound is a synthetic compound. A common route for its synthesis involves a two-step process: the synthesis of the precursor alcohol, 2-methyl-4-phenyl-2-butanol, followed by its esterification.
Synthesis of 2-Methyl-4-phenyl-2-butanol (Precursor)
A plausible method for the synthesis of the precursor alcohol is the Grignard reaction between benzylmagnesium chloride and acetone.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A small crystal of iodine can be added to initiate the reaction. Benzyl chloride (1.0 eq) dissolved in anhydrous THF is added dropwise to the suspension with stirring. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Reaction with Acetone: The Grignard reagent is cooled to 0 °C in an ice bath. Acetone (1.1 eq), dissolved in anhydrous THF, is added dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 2-methyl-4-phenyl-2-butanol as a colorless oil.
Esterification to this compound
The final product is synthesized by the acetylation of the tertiary alcohol.
Experimental Protocol:
-
Reaction Setup: 2-Methyl-4-phenyl-2-butanol (1.0 eq) is dissolved in pyridine (2-10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere. The solution is cooled to 0 °C.[3]
-
Acetylation: Acetic anhydride (1.5 eq) is added dropwise to the cooled solution.[3] The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[3]
-
Quenching and Work-up: The reaction is quenched by the addition of methanol. The solvent is removed by co-evaporation with toluene. The residue is diluted with dichloromethane and washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[3]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield this compound.
Biological Activity and Drug Development Potential
An extensive review of scientific literature and chemical databases reveals no published research on the application of this compound in drug development. Its biological activity has been primarily assessed in the context of its safety as a fragrance ingredient.
Toxicological Summary
The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of 2-methyl-4-phenyl-2-butyl acetate.[6] The key findings are summarized below.
| Endpoint | Result | Reference(s) |
| Genotoxicity | Not expected to be genotoxic based on read-across data. | [6] |
| Repeated Dose Toxicity | Margin of Exposure (MOE) > 100, considered safe. | [6] |
| Reproductive Toxicity | Margin of Exposure (MOE) > 100, considered safe. | [6] |
| Skin Sensitization | Not a sensitization concern at current use levels. | [6] |
| Photoirritation/Photoallergenicity | Not expected to be a photoirritant/photoallergen. | [6] |
Signaling Pathways and Mechanism of Action
There is no available data to suggest that this compound interacts with any specific biological signaling pathways or has a defined mechanism of action relevant to pharmacology or drug development. Its biological effects are presumed to be limited to its olfactory properties and toxicological profile at high concentrations.
Conclusion
This compound is a well-characterized synthetic fragrance ingredient with a favorable safety profile for its intended use. This technical guide provides a summary of its known properties and a representative synthesis. For researchers in drug development, it is important to note the current lack of data on its pharmacological activity and interactions with biological pathways. Any future investigation into the potential therapeutic applications of this molecule would be novel and require foundational in vitro and in vivo studies.
References
- 1. Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Download NMR Predict - Mestrelab [mestrelab.com]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. contaminantdb.ca [contaminantdb.ca]
- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
An In-depth Technical Guide to the Molecular Structure of 1,1-Dimethyl-3-phenylpropyl Acetate and its Isomer, 3-Phenylpropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of 1,1-dimethyl-3-phenylpropyl acetate. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also offers a comprehensive analysis of its well-characterized structural isomer, 3-phenylpropyl acetate. This comparative approach provides valuable context and essential data for researchers working with phenylpropyl acetate derivatives.
This compound
Based on IUPAC nomenclature, this compound is the acetate ester of 1,1-dimethyl-3-phenylpropan-1-ol. While information on the acetate is scarce, data on its precursor alcohol is available.
Molecular Structure and Identifiers
The structure of this compound is characterized by a tertiary ester, with the acetate group attached to a carbon atom that is also bonded to two methyl groups and a 3-phenylpropyl chain.
Table 1: Molecular Identifiers for this compound and its Precursor Alcohol
| Identifier | This compound | 1,1-Dimethyl-3-phenylpropan-1-ol |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₁H₁₆O |
| SMILES | CC(C)(OC(=O)C)CCC1=CC=CC=C1 (Predicted) | CC(C)(O)CCC1=CC=CC=C1 |
| InChI | InChI=1S/C13H18O2/c1-13(2,15-10(3)14)11-9-12-7-5-4-6-8-12/h4-8H,9,11H2,1-3H3 (Predicted) | InChI=1S/C11H16O/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 |
| CAS Number | Not readily available | 103-05-9 |
Physicochemical Properties
Detailed experimental physicochemical data for this compound is not widely reported. However, some properties of its precursor alcohol, 1,1-dimethyl-3-phenylpropan-1-ol, are known.
Table 2: Physicochemical Properties of 1,1-Dimethyl-3-phenylpropan-1-ol
| Property | Value |
| Molecular Weight | 164.24 g/mol |
| Boiling Point | 144 °C @ 85 mmHg |
| Melting Point | 31-33 °C |
| Density | 0.966 g/mL at 25 °C |
| Refractive Index | n20/D 1.509 |
Synthesis
A plausible synthesis for this compound would involve a two-step process: the synthesis of the precursor alcohol followed by its esterification.
The alcohol can be prepared via a Grignard reaction between ethyl 3-phenylpropanoate and methylmagnesium iodide.
The esterification of a tertiary alcohol like 1,1-dimethyl-3-phenylpropan-1-ol can be achieved using acetyl chloride in the presence of a non-nucleophilic base like pyridine to avoid elimination side reactions.
Experimental Protocol (Proposed):
-
Dissolve 1,1-dimethyl-3-phenylpropan-1-ol in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add pyridine to the solution.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.
Spectroscopic Data
Biological Activity
There is no specific information available in the scientific literature regarding the biological activity or drug development applications of this compound.
3-Phenylpropyl Acetate
In contrast to its isomer, 3-phenylpropyl acetate is a well-documented compound with extensive available data.
Molecular Structure and Identifiers
Table 3: Molecular Identifiers for 3-Phenylpropyl Acetate
| Identifier | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| SMILES | O(CCCc1ccccc1)C(=O)C[1] |
| InChI | 1S/C11H14O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3[1] |
| CAS Number | 122-72-5[1] |
Physicochemical Properties
Table 4: Physicochemical Properties of 3-Phenylpropyl Acetate
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | [1] |
| Boiling Point | 245 °C | [1] |
| Density | 1.01 g/cm³ at 20 °C | [1] |
| Solubility in water | 0.69 g/L | [1] |
| Vapor Pressure | <0.01 hPa at 20 °C | [1] |
| Flash Point | 130 °C | [1] |
| Autoignition Temperature | 445 °C | [1] |
Synthesis
3-Phenylpropyl acetate is typically synthesized by the esterification of 3-phenylpropan-1-ol with acetic anhydride or acetyl chloride.
Experimental Protocol: Acetylation of 3-Phenylpropan-1-ol [2]
-
To a solution of Ph₃P(OAc)₂ (triphenylphosphine diacetate), add 3-phenylpropan-1-ol (1 mmol, 0.137 mL).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (approximately 0.3 hours), filter the reaction mixture to remove the precipitated NH₄Br.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (3:1) as the eluent to yield 3-phenylpropyl acetate.
Spectroscopic Data
The ¹H NMR spectrum of 3-phenylpropyl acetate shows characteristic signals for the aromatic protons, the methylene groups of the propyl chain, and the methyl group of the acetate.[3]
Table 5: ¹H NMR Data for 3-Phenylpropyl Acetate (in CDCl₃) [3]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.43 - 7.03 | m | 5H | Aromatic protons |
| 4.077 | t | 2H | -O-CH₂- |
| 2.673 | t | 2H | Ar-CH₂- |
| 2.034 | s | 3H | -C(=O)-CH₃ |
| 1.95 | m | 2H | -CH₂-CH₂-CH₂- |
The mass spectrum of 3-phenylpropyl acetate exhibits a molecular ion peak and characteristic fragmentation patterns.[4]
Table 6: Key Mass Spectrometry Fragments for 3-Phenylpropyl Acetate [4]
| m/z | Relative Intensity | Possible Fragment |
| 178 | Low | [M]⁺ |
| 118 | High | [M - CH₃COOH]⁺ |
| 117 | High | [C₉H₉]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |
| 43 | High | [CH₃CO]⁺ |
Biological Activity and Applications
While not a primary focus in drug development, phenylpropanoids and their derivatives are known to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. 3-Phenylpropyl acetate is primarily used as a fragrance and flavoring agent.[1][5] Its potential biological activities are an area for further research.
Conclusion
This guide has provided a detailed examination of this compound and its isomer, 3-phenylpropyl acetate. While experimental data for the former is limited, a plausible synthetic route has been proposed based on its precursor alcohol. The comprehensive data presented for 3-phenylpropyl acetate serves as a valuable resource for researchers in the field, offering insights into the physicochemical and spectroscopic properties of this class of compounds. Further investigation into the specific properties and potential biological activities of this compound is warranted.
References
- 1. 3-Phenylpropyl acetate for synthesis 122-72-5 [sigmaaldrich.com]
- 2. 3-PHENYLPROPYL ACETATE synthesis - chemicalbook [chemicalbook.com]
- 3. 3-PHENYLPROPYL ACETATE(122-72-5) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Phenylpropyl acetate | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-phenyl propyl acetate, 122-72-5 [thegoodscentscompany.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Characteristics of 1,1-Dimethyl-3-phenylpropyl Acetate
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound (CAS No. 151-05-3), also known as α,α-Dimethylphenethyl acetate. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and General Properties
This compound is an ester recognized for its pleasant floral and fruity aroma, leading to its use in fragrance compositions.[1] It is a colorless liquid at room temperature.
Table 1: General Information
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | α,α-Dimethylphenethyl acetate, Dimethylbenzylcarbinyl acetate |
| CAS Number | 151-05-3 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Colorless liquid[1] |
| Odor | Sweet, floral, fruity, with notes of rose, pear, and jasmine[1] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. These properties are crucial for its handling, application, and analysis.
Table 2: Physical and Chemical Properties
| Property | Value | Reference Conditions |
| Boiling Point | 250 °C | at 1 atm (lit.)[1] |
| Melting Point | 31.0 to 35.0 °C | |
| Density | 0.998 g/mL | at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.4925 | at 20 °C (lit.)[1] |
| Flash Point | 97 °C (206.6 °F) | closed cup[2] |
| Vapor Pressure | 1.9-2.9 Pa | at 20-25 °C[1] |
| Water Solubility | 774.88 mg/L | at 20 °C[1] |
| LogP (Octanol/Water Partition Coefficient) | 3.64 | at 25 °C[1] |
Experimental Protocols
This section details the methodologies for determining the key physical properties of this compound.
Determination of Boiling Point (Distillation Method)
The boiling point can be determined using a simple distillation apparatus.
-
Apparatus: A 25 mL round-bottom flask, a Claisen adapter, a thermometer (with the bulb correctly positioned), a condenser, a receiving flask, a heating mantle, and boiling chips.
-
Procedure:
-
Place approximately 10 mL of this compound and a few boiling chips into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the Claisen adapter leading to the condenser.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which a steady stream of condensate is observed, and the temperature remains constant. This temperature is the boiling point.
-
Record the atmospheric pressure, as boiling point is pressure-dependent.
-
Determination of Density (Pycnometer Method)
The density of a liquid can be accurately measured using a pycnometer.
-
Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant temperature water bath.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath at 25 °C until the water level remains constant.
-
Dry the outside of the pycnometer and record its mass (m₂).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and place it in the constant temperature water bath at 25 °C.
-
Dry the outside of the pycnometer and record its mass (m₃).
-
The density (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] × ρ_water where ρ_water is the density of water at 25 °C.
-
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how light bends as it passes through the substance and is a useful indicator of purity.
-
Apparatus: An Abbe refractometer with a sodium lamp (D line) as the light source and a constant temperature water bath.
-
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Ensure the prism surfaces are clean.
-
Place a few drops of this compound onto the lower prism.
-
Close the prisms and allow the sample to spread evenly.
-
Circulate water from the constant temperature bath at 20 °C through the prisms.
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the scale.
-
Synthesis and Analysis Workflow
The following diagrams illustrate the chemical synthesis of this compound and a typical analytical workflow for its characterization.
Caption: Synthesis of this compound via esterification.
Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
References
Spectroscopic Analysis of Phenylpropyl Acetate Isomers: A Technical Guide
Disclaimer: Extensive searches for spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 1,1-Dimethyl-3-phenylpropyl acetate did not yield any specific results. This suggests that the compound is not widely synthesized or characterized in publicly available scientific literature. Therefore, this guide presents a comprehensive analysis of the closely related and well-documented isomer, 3-phenylpropyl acetate , to serve as a detailed example of spectroscopic data interpretation and structural elucidation for researchers, scientists, and drug development professionals.
Spectroscopic Data of 3-Phenylpropyl Acetate
The following tables summarize the key spectroscopic data for 3-phenylpropyl acetate, providing a clear and structured overview for easy comparison and interpretation.
Table 1: ¹H NMR Spectroscopic Data for 3-Phenylpropyl Acetate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.26 - 7.16 | m | - | 5H | Ar-H |
| 4.06 | t | 6.5 | 2H | -O-CH₂ - |
| 2.66 | t | 7.6 | 2H | Ar-CH₂ - |
| 2.02 | s | - | 3H | -C(O)-CH₃ |
| 1.93 | quintet | 7.0 | 2H | -CH₂-CH₂ -CH₂- |
Solvent: CDCl₃, Spectrometer Frequency: 250 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for 3-Phenylpropyl Acetate
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 171.1 | Carbonyl | C =O |
| 141.1 | Aromatic | Ar-C (quaternary) |
| 128.4 | Aromatic | Ar-C H |
| 128.3 | Aromatic | Ar-C H |
| 126.0 | Aromatic | Ar-C H |
| 63.8 | Aliphatic | -O-C H₂- |
| 32.1 | Aliphatic | Ar-C H₂- |
| 30.1 | Aliphatic | -CH₂-C H₂-CH₂- |
| 20.9 | Aliphatic | -C(O)-C H₃ |
Solvent: CDCl₃, Spectrometer Frequency: 62.5 MHz[1]
Table 3: Infrared (IR) Spectroscopy Data for 3-Phenylpropyl Acetate
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration |
| 3032 | Medium | C-H stretch (aromatic) |
| 2952, 2843 | Medium | C-H stretch (aliphatic) |
| 1740 | Strong | C=O stretch (ester) |
| 1257 | Strong | C-O stretch (ester) |
Sample Preparation: Neat[2]
Table 4: Mass Spectrometry (MS) Data for 3-Phenylpropyl Acetate
| m/z | Relative Intensity (%) | Fragment Ion |
| 178 | ~10 | [M]⁺ (Molecular Ion) |
| 118 | 100 | [M - CH₃COOH]⁺ |
| 117 | ~73 | [C₉H₉]⁺ |
| 91 | ~34 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | ~41 | [CH₃CO]⁺ (Acylium ion) |
Ionization Method: Electron Ionization (EI)[3]
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are crucial for reproducibility and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 3-phenylpropyl acetate (approximately 5-10 mg) is dissolved in about 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 250 MHz for protons and 62.5 MHz for carbon-13.
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat 3-phenylpropyl acetate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[3]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for elucidating the structure of an organic molecule, such as 3-phenylpropyl acetate, using the combined data from various spectroscopic techniques.
Caption: Workflow for Spectroscopic Structure Elucidation.
References
An In-depth Technical Guide to the Solubility Profile of 1,1-Dimethyl-3-phenylpropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 1,1-dimethyl-3-phenylpropyl acetate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, expected solubility trends based on molecular structure, and detailed experimental protocols for determining solubility.
Introduction to this compound
This compound is an ester with the molecular formula C₁₃H₁₈O₂. Its structure consists of a phenyl group attached to a propyl chain, which in turn is connected to an acetate group via a tertiary carbon. This structure imparts specific physicochemical properties that influence its solubility in various solvents. Understanding this solubility is crucial for its application in research, particularly in fields such as fragrance formulation, materials science, and potentially as a synthetic intermediate.
Solubility Data
Exhaustive searches of scientific databases and chemical supplier information have yielded limited quantitative solubility data for this compound. The available information is qualitative and is summarized in the table below.
| Solvent | Solubility | Citation |
| Water | Insoluble | [1] |
| Ethanol | Soluble | [1] |
| Oils | Soluble | [1] |
Note on Data Limitations: The lack of precise, quantitative solubility values (e.g., in g/100 mL or molarity) at specified temperatures highlights a gap in the existing chemical literature for this compound. The data presented should be considered as a preliminary guide. For research and development purposes, experimental determination of solubility is strongly recommended.
Expected Solubility Profile Based on Molecular Structure
The solubility of a compound is largely dictated by its polarity and its ability to form intermolecular interactions with the solvent. The structure of this compound features both nonpolar and polar regions, which suggests a nuanced solubility profile.
-
In Polar Protic Solvents (e.g., Water, Ethanol): The ester group contains polar C=O and C-O bonds, which can act as hydrogen bond acceptors. However, the bulky, nonpolar phenyl and dimethylpropyl groups dominate the structure, leading to an overall low polarity. This explains its insolubility in water, as the energetic cost of disrupting the strong hydrogen bonding network of water is not compensated by the weak interactions with the ester. In ethanol, which has a nonpolar ethyl chain in addition to a polar hydroxyl group, the solubility is expected to be significantly higher due to favorable van der Waals interactions between the nonpolar parts of the solute and solvent.
-
In Apolar Solvents (e.g., Oils, Hexane): The significant nonpolar character of this compound suggests good solubility in nonpolar solvents like oils and hydrocarbons. The primary intermolecular forces at play would be London dispersion forces, which are significant for larger molecules.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[2][3][4]
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, isopropanol, hexane, toluene)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a UV detector (HPLC-UV))
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solute is essential to ensure that a saturated state is reached.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solute to sediment. For more rapid and complete separation, the samples can be centrifuged.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or HPLC-UV method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Synonyms and Identifiers for Phenylpropyl Acetate Derivatives
It appears there may be a discrepancy in the chemical name provided. While the request specifies "1,1-Dimethyl-3-phenylpropyl acetate," extensive database searches did not yield significant information for this specific molecule. However, the searches returned a wealth of information for a closely related and more common compound, 3-Phenylpropyl acetate , as well as other similar structures.
For the purpose of providing a potentially useful response and to help clarify the compound of interest, this guide will focus on 3-Phenylpropyl acetate . We will also list the synonyms for other similar compounds that were identified during the search. We kindly ask you to verify if 3-Phenylpropyl acetate is the intended subject of your research.
To aid in the precise identification of the compound of interest, the following section provides a comprehensive list of synonyms and chemical identifiers for 3-Phenylpropyl acetate and other related molecules.
Primary Compound: 3-Phenylpropyl acetate
This compound is a significant component in the fragrance and flavor industries and has been identified in various natural sources.
Synonyms:
-
3-phenylpropyl ethanoate[5]
-
ß-Phenylpropyl acetate
Chemical Identifiers:
| Identifier | Value | Source |
| CAS Number | 122-72-5 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C11H14O2 | [1][2][4][5][6] |
| Molecular Weight | 178.23 g/mol | [6][7][8][9] |
| IUPAC Name | 3-phenylpropyl acetate | [1] |
| InChIKey | JRJGKUTZNBZHNK-UHFFFAOYSA-N | [1][4][5][8] |
| SMILES | CC(=O)OCCCC1=CC=CC=C1 | [1][5] |
| FEMA Number | 2890 | [1][2][6][8] |
| EINECS Number | 204-569-8 | [1][2][5][8] |
Alternative Related Compounds
During the initial search, synonyms for other structurally similar compounds were also identified. These are listed below for completeness and to aid in identifying the correct molecule for your research.
1. 1-Phenylpropyl acetate
-
Synonyms: 1-Acetoxy-1-phenylpropane, 1-Phenyl-1-propanol acetate, alpha-Ethylbenzyl alcohol acetate.[9]
-
CAS Number: 2114-29-6[9]
-
IUPAC Name: 1-phenylpropyl acetate[9]
2. 1,1-Dimethylpropyl acetate
-
Synonyms: 1,1-dimethylpropyl ethanoate, 2-methylbutan-2-yl acetate, tert-amyl acetate, tert-pentyl Acetate.[10]
-
CAS Number: 625-16-1[10]
Due to the ambiguity of the initially requested compound, "this compound," and the lack of technical data associated with it, we are unable to proceed with the creation of an in-depth technical guide, including experimental protocols and visualizations, at this time.
We recommend verifying the chemical name and CAS number of the compound of interest. Should 3-Phenylpropyl acetate be the correct compound, we would be pleased to generate a comprehensive technical guide as per your original request.
References
- 1. 3-Phenylpropyl acetate | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Showing Compound 3-Phenylpropyl acetate (FDB011417) - FooDB [foodb.ca]
- 4. 3-Phenyl-1-propanol, acetate [webbook.nist.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 3-PHENYLPROPYL ACETATE | 122-72-5 [chemicalbook.com]
- 7. 3-phenyl propyl acetate, 122-72-5 [thegoodscentscompany.com]
- 8. 3-Phenylpropyl acetate = 98 , FCC, FG 122-72-5 [sigmaaldrich.com]
- 9. 1-Phenylpropyl acetate | C11H14O2 | CID 101134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,1-dimethylpropyl acetate - Wikidata [wikidata.org]
Discovery and history of Dimethylphenethyl carbinyl acetate
An In-depth Technical Guide to α,α-Dimethylphenethyl Acetate
This technical guide provides a comprehensive overview of α,α-Dimethylphenethyl acetate, a significant synthetic aroma chemical. The information is tailored for researchers, scientists, and professionals in the fields of chemistry and drug development, presenting a detailed exploration of its history, synthesis, and physicochemical properties.
Discovery and History
α,α-Dimethylphenethyl acetate, also widely known by synonyms such as Dimethylbenzylcarbinyl acetate (DMBCA) and 1,1-Dimethyl-2-phenylethyl acetate, is a purely synthetic compound with no known natural occurrence.[1][2] Its development is closely tied to the advancements in industrial benzyl chloride chemistry that began in the early 20th century.[2] The compound itself was discovered in 1939.[1]
Following its discovery, α,α-Dimethylphenethyl acetate rapidly gained importance in the fragrance and flavor industry. By the mid-20th century, it had established itself as an indispensable ingredient, particularly valued for its complex floral and fruity aroma profile.[2] It became a staple component in creating jasmine and other white floral fragrance bases and was frequently used to impart a rich, lasting character to soaps and cosmetics.[1][2] The efficient synthesis process, which has remained largely unchanged since its introduction, allowed for an economical route to mimic expensive natural floral notes, solidifying its prominent role in the industry.[2]
Synthesis
The industrial production of α,α-Dimethylphenethyl acetate is a well-established, two-step process. The synthesis begins with the creation of the precursor alcohol, α,α-dimethylphenethyl alcohol (also known as dimethylbenzyl carbinol), which is subsequently esterified to yield the final acetate product.
The primary route involves:
-
Grignard Reaction: Benzyl chloride is used to form a Grignard reagent, benzylmagnesium chloride. This organometallic intermediate is then reacted with acetone. The nucleophilic addition of the benzyl group to the carbonyl carbon of acetone, followed by an acidic workup, yields α,α-dimethylphenethyl alcohol.[2]
-
Acetylation (Esterification): The resulting tertiary alcohol is acetylated to form the final ester. This is typically achieved through reaction with acetic anhydride or by a Fischer esterification using acetic acid with a strong acid catalyst, such as sulfuric acid.[1][2][3]
This synthesis pathway proved to be a significant advancement in fragrance chemistry, providing an efficient and economical method for producing a valuable aroma chemical from readily available industrial starting materials like toluene (the precursor to benzyl chloride).[2]
Quantitative Data
The physicochemical and toxicological properties of α,α-Dimethylphenethyl acetate are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 151-05-3 | [2] |
| Molecular Formula | C₁₂H₁₆O₂ | [4] |
| Molecular Weight | 192.25 g/mol | [4] |
| Appearance | Colorless to pale straw oily liquid; can crystallize to a translucent solid at room temperature. | [2] |
| Odor Profile | Sweet, floral-fruity with jasmine, rose, pear, and green nuances. | [2][5] |
| Melting Point | 29-30 °C | [2] |
| Boiling Point | 250 °C (lit.) | [1] |
| Density | 0.996–1.004 g/mL at 20°C | [2] |
| Refractive Index | 1.4900–1.4950 (at 20°C, nD) | [2] |
| Flash Point | 103 °C | [1][2] |
| Vapor Pressure | 0.018 hPa at 25°C | [1] |
| Solubility | Insoluble in water; soluble in ethanol, oils, and most organic solvents. | [2] |
| Log P | 2.91 | [1] |
Table 2: Spectroscopic Data
| Spectrum | Key Peaks / Data | Reference(s) |
| ¹H NMR | A spectrum is available for this compound. | [6][7] |
| ¹³C NMR | A spectrum is available for this compound. | [6] |
| Mass Spectrometry (EI-MS) | m/z (relative intensity): 43 (999), 91 (271), 59 (239), 132 (223), 117 (80) | [8] |
| Infrared (IR) | An FTIR spectrum (neat) is available for this compound. | [6] |
Table 3: Toxicological Data
| Endpoint | Result | Study Type / Conditions | Reference(s) |
| Acute Oral Toxicity | LD50: 3300 mg/kg | Rat | [9] |
| Acute Dermal Toxicity | LD50: > 3000 mg/kg | Rabbit | [9] |
| Skin Irritation | Causes skin irritation. | - | [9] |
| Eye Irritation | Causes eye irritation. | - | [9] |
| Bacterial Reverse Mutation | Non-mutagenic | OECD TG 471 (Ames Test), up to 5000 µ g/plate , with and without S9 activation. | [4] |
| Clastogenicity | Non-clastogenic | OECD TG 487 (In Vitro Micronucleus Test), in human peripheral blood lymphocytes. | [4] |
| Repeated Dose Toxicity | NOAEL established; adequate Margin of Exposure (MOE > 100) at current use levels. | OECD TG 408 (90-day oral gavage study in rats). | [4] |
| Reproductive/Developmental Toxicity | NOAEL established; adequate Margin of Exposure (MOE > 100) at current use levels. | OECD TG 422 (Combined Repeated Dose Toxicity Study with Reproduction/Developmental Toxicity Screening Test in rats). | [4] |
Experimental Protocols
Industrial Synthesis Workflow
The following diagram illustrates the logical workflow for the industrial synthesis of α,α-Dimethylphenethyl acetate.
References
- 1. ScenTree - Dimethyl benzyl carbinyl acetate (CAS N° 151-05-3) [scentree.co]
- 2. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. Dimethylbenzylcarbinyl acetate | 151-05-3 [chemicalbook.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. Dimethyl benzyl carbinyl acetate | C12H16O2 | CID 9024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethylbenzylcarbinyl acetate (151-05-3) 1H NMR spectrum [chemicalbook.com]
- 8. massbank.eu [massbank.eu]
- 9. chemtexusa.com [chemtexusa.com]
The Elusive Presence of 1,1-Dimethyl-3-phenylpropyl Acetate in Nature: A Technical Guide to its Isomer, 3-Phenylpropyl Acetate
A comprehensive search of scientific literature and chemical databases reveals no evidence of the natural occurrence of 1,1-Dimethyl-3-phenylpropyl acetate. This specific branched-chain ester has not been identified as a constituent of any known plant, fruit, or essential oil. However, its structural isomer, 3-phenylpropyl acetate , is a well-documented natural volatile compound, contributing to the characteristic aroma of several fruits and spices.
This technical guide, therefore, focuses on the natural occurrence, analysis, and relevant experimental protocols for 3-phenylpropyl acetate, providing a valuable resource for researchers, scientists, and drug development professionals interested in this class of aromatic esters.
Natural Occurrence and Quantitative Data of 3-Phenylpropyl Acetate
3-Phenylpropyl acetate has been identified as a significant volatile component in a variety of natural sources, where it contributes to their distinct sensory profiles. The concentration of this ester can vary depending on the species, cultivar, and maturity of the source material. A summary of its occurrence and reported concentrations is presented in the table below.
| Natural Source | Plant Part/Variety | Concentration/Relative Abundance | Analytical Method | Reference |
| Guava (Psidium guajava L.) | Fruit Headspace | 0.30% of total volatiles | HS-SPME-GC-MS | [1] |
| Guava (Psidium guajava L.) | Fruit Oil | 5.40% of total volatiles | GC-MS | [1] |
| Cinnamon (Cinnamomum zeylanicum) | Leaf Essential Oil | Trace amounts (<0.1%) to 0.20% | GC-MS | [2] |
| Melon (Cucumis melo) | Fruit | Detected, but not quantified | GC-MS | [3][4] |
| Cassia (Cinnamomum cassia) | Leaf | Present | GC-MS | [1] |
Table 1: Quantitative and Qualitative Data on the Natural Occurrence of 3-Phenylpropyl Acetate.
Experimental Protocols for the Analysis of 3-Phenylpropyl Acetate
The identification and quantification of 3-phenylpropyl acetate in natural matrices are primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). The following sections detail a general experimental protocol based on commonly employed methods for the analysis of volatile compounds in fruits and essential oils.
Sample Preparation
For Fruits (e.g., Guava, Melon):
-
Homogenization: A known weight of the fresh fruit pulp or whole fruit is homogenized to a fine puree. To inhibit enzymatic activity that could alter the volatile profile, the homogenization can be performed at low temperatures or with the addition of a salt solution (e.g., saturated NaCl).
-
Headspace Analysis: A precise amount of the homogenate is transferred to a headspace vial. For quantitative analysis, an internal standard (e.g., a non-naturally occurring ester with similar chemical properties) is added.
For Essential Oils (e.g., Cinnamon Leaf Oil):
-
Dilution: The essential oil is diluted in a suitable organic solvent (e.g., hexane, ethanol) to a concentration appropriate for GC-MS analysis. An internal standard is added for quantification.
Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile organic compounds.
-
Fiber Selection: A fused silica fiber coated with a suitable stationary phase is used. Common fiber coatings for general volatile analysis include polydimethylsiloxane (PDMS) or a combination of PDMS with other materials like divinylbenzene (DVB).
-
Equilibration: The headspace vial containing the sample is incubated at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.
-
Extraction: The SPME fiber is exposed to the headspace of the vial for a set time (e.g., 20-40 minutes) to adsorb the volatile analytes.
-
Desorption: The fiber is then retracted and immediately inserted into the hot injector of the gas chromatograph, where the adsorbed compounds are thermally desorbed onto the GC column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injector: Operated in splitless mode to maximize the transfer of analytes to the column. The injector temperature is typically set high enough to ensure rapid desorption from the SPME fiber (e.g., 250 °C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile compounds.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-280 °C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI) ionization is the most common method, with a standard energy of 70 eV.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.
-
Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the molecular ion and characteristic fragment ions of the target analyte (e.g., m/z 40-400).
-
Identification and Quantification
-
Identification: The identification of 3-phenylpropyl acetate is achieved by comparing its mass spectrum and retention time with those of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of 3-phenylpropyl acetate is determined by creating a calibration curve using standard solutions of the compound with a known concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Visualizing the Analytical Workflow
The following diagram, generated using the DOT language, illustrates the general workflow for the isolation and identification of 3-phenylpropyl acetate from a fruit sample.
Figure 1: A generalized workflow for the isolation and identification of 3-phenylpropyl acetate from a fruit matrix using HS-SPME-GC-MS.
References
1,1-Dimethyl-3-phenylpropyl acetate literature review
An In-depth Technical Guide to 1,1-Dimethyl-3-phenylpropyl Acetate
This technical guide provides a comprehensive literature review of this compound, also known as 2-methyl-4-phenyl-2-butyl acetate (CAS No. 103-07-1). It is intended for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, spectroscopic data, and biological activities.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic jasmine and hyacinth-like aroma, complemented by a slight rosy undertone.[1] It is soluble in oils and ethanol but insoluble in water.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₂ | [2] |
| Molecular Weight | 206.28 g/mol | [2] |
| CAS Number | 103-07-1 | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Jasmine and hyacinth-like, slightly rosy | [1] |
| Boiling Point | 243-244 °C at 760 mmHg | [2] |
| Density | 0.986-0.990 g/cm³ at 15 °C | [2] |
| Refractive Index | 1.488-1.490 | [2] |
| Solubility | Insoluble in water; Soluble in oils and ethanol | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. First, the precursor alcohol, 2-methyl-4-phenyl-2-butanol, is synthesized. This is followed by the acetylation of the tertiary alcohol to yield the final ester product.
Step 1: Synthesis of 2-Methyl-4-phenyl-2-butanol
A common method for the synthesis of the precursor alcohol, 2-methyl-4-phenyl-2-butanol, is the Grignard reaction between benzylmagnesium halide and isobutylene oxide.
Experimental Protocol:
-
Preparation of Benzylmagnesium Bromide: A suspension of magnesium (88.71 g) in tetrahydrofuran (1500 mL) is placed in a flask, and a small amount of iodine (0.50 g) is added to initiate the reaction. Benzyl bromide (250.00 g) is then added gradually, maintaining the reaction temperature between 46 °C and 56 °C.
-
Grignard Reaction: After the formation of the Grignard reagent, the mixture is cooled, and isobutylene oxide is added. The reaction is stirred for a further 2 hours at 0°C.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated ammonium chloride solution (400 mL). Toluene (200 mL) is added, and the organic phase is separated. The organic layer is washed twice with saturated ammonium chloride solution (400 mL each). After drying over magnesium sulfate, the product is purified by distillation in vacuo to yield 2-methyl-4-phenyl-2-butanol with a purity of >97%.[3]
Step 2: Acetylation of 2-Methyl-4-phenyl-2-butanol
The final step is the acetylation of the tertiary alcohol, 2-methyl-4-phenyl-2-butanol, to form this compound. A general and effective method for the acetylation of tertiary alcohols involves the use of acetic anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) or in the presence of a base like pyridine.
Representative Experimental Protocol:
-
Reaction Setup: The precursor alcohol, 2-methyl-4-phenyl-2-butanol (1.0 equivalent), is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine.
-
Addition of Reagents: Acetic anhydride (1.5-2.0 equivalents per hydroxyl group) is added to the solution. If not using pyridine as the solvent, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is also added. The reaction mixture is stirred at room temperature.
-
Reaction Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Once the starting material is consumed, the reaction is quenched by the addition of methanol.
-
Purification: The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield this compound.[4][5][6]
Synthesis Workflow Diagram:
Spectroscopic Data
Detailed spectroscopic data is essential for the characterization of this compound. While full spectra may require access to specialized databases, key spectral information has been reported.
| Spectroscopic Data | Observed Features | Source(s) |
| ¹H NMR | Data available on SpectraBase. | [2] |
| ¹³C NMR | Data available on SpectraBase. | [2] |
| Mass Spectrometry (MS) | Top 5 Peaks (m/z): 131.0, 43.0, 91.0, 146.0, 65.0 | [2] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [2] |
Biological Activity and Toxicity
This compound is used as a fragrance ingredient. Its safety has been evaluated through various toxicological studies.
| Test | Result | Source(s) |
| Genotoxicity/Cytotoxicity | Negative in the BlueScreen assay for both genotoxicity and cytotoxicity. | [2] |
| Acute Toxicity | Data evaluated in a toxicologic and dermatologic review. | [4][7] |
| Skin Irritation | Data evaluated in a toxicologic and dermatologic review. | [4][7] |
| Skin Sensitization | Data evaluated in a toxicologic and dermatologic review. | [4][7] |
Experimental Protocols for Toxicity Assessment:
-
Skin Sensitization (Local Lymph Node Assay - LLNA): The LLNA is a murine model used to assess the skin sensitization potential of chemicals. It measures lymphocyte proliferation in the draining lymph nodes following topical application of the test substance. The concentration of the chemical required to induce a stimulation index of three (EC3) is determined to compare the relative potency of sensitizers.[8][9][10]
-
Skin Irritation (Draize Test): The Draize test involves applying a substance to the skin of rabbits and observing for signs of irritation, such as erythema and edema, over a period of time.[11][12][13]
Logical Relationship for Safety Assessment:
Signaling Pathways and Mechanism of Action
Currently, there is no publicly available literature detailing specific signaling pathways or molecular mechanisms of action for this compound beyond its role as a fragrance and flavoring agent and the general toxicity assessments. Its biological effects are primarily related to its organoleptic properties and its potential for skin irritation or sensitization upon topical exposure.
References
- 1. Local Lymph Node Assay | Semantic Scholar [semanticscholar.org]
- 2. 2-Methyl-4-phenyl-2-butyl acetate | C13H18O2 | CID 7633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Fragrance material review on 2-methyl-4-phenyl-2-butyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. Local lymph node assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New approaches to the assessment of eye and skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Phenylpropyl Acetate Isomers
Disclaimer: Extensive literature searches did not yield any specific data on the biological activity of 1,1-Dimethyl-3-phenylpropyl acetate . This document instead provides a comprehensive overview of the available scientific information for the closely related structural isomers, 3-Phenylpropyl acetate and 1-Phenylpropyl acetate , as well as the isomer 1,1-Dimethyl-2-phenylethyl acetate , to provide relevant context for researchers, scientists, and drug development professionals. The information presented herein is primarily derived from toxicological and safety assessments for their use as fragrance ingredients.
3-Phenylpropyl Acetate
3-Phenylpropyl acetate is the acetate ester of 3-phenylpropan-1-ol and is used as a fragrance and flavoring agent.[1] Its biological activity has been evaluated primarily in the context of safety assessments.
Toxicological Profile
A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has been published.[2][3] The key findings are summarized below.
1.1.1. Genotoxicity
There are no direct studies on the mutagenic activity of 3-phenylpropyl acetate. However, based on read-across data from phenethyl acetate, it is not considered to be mutagenic in the Ames test.[2] Similarly, read-across data from phenethyl propionate suggests that 3-phenylpropyl acetate is not clastogenic in an in vitro micronucleus test.[2] Overall, 3-phenylpropyl acetate is not considered to have genotoxic potential.[2]
1.1.2. Dermal Effects
-
Irritation: In studies on rabbits, 3-phenylpropyl acetate was not found to be a primary skin irritant.[4]
-
Sensitization: No sensitizing effects were observed in guinea pig tests.[2] Human maximization tests also showed no indication of sensitization.[2][4] Based on available data and read-across to benzyl acetate, 3-phenylpropyl acetate is not considered a skin sensitizer at current use levels.[2]
1.1.3. Systemic Toxicity
-
Acute Toxicity: The oral LD50 in rats is reported to be 4,700 mg/kg.[4] The dermal LD50 in rabbits is greater than 5,000 mg/kg.[4]
-
Repeated Dose Toxicity: No specific repeated dose toxicity data is available for 3-phenylpropyl acetate. It is expected to be hydrolyzed to 3-phenylpropyl alcohol and acetic acid.[2] A No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg/day was established from a study on 3-phenylpropyl alcohol.[2]
1.1.4. Reproductive and Developmental Toxicity
No direct data exists for 3-phenylpropyl acetate. The reproductive and developmental toxicity assessment relies on the hydrolysis product, 3-phenylpropyl alcohol, for which a NOAEL of 1000 mg/kg/day has been established.[2]
1.1.5. Phototoxicity
Based on its UV/Vis absorption spectra, 3-phenylpropyl acetate is not expected to be phototoxic or photoallergenic.[2]
Quantitative Toxicological Data
| Parameter | Species | Route | Value | Reference(s) |
| Oral LD50 | Rat | Oral | 4,700 mg/kg | [4] |
| Dermal LD50 | Rabbit | Dermal | >5,000 mg/kg | [4] |
| NOAEL (from 3-phenylpropyl alcohol) | Rat | Gavage | 1000 mg/kg/day | [2] |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluations are typically proprietary to the testing organizations. However, the studies were conducted following established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, the in vitro micronucleus test was conducted in accordance with OECD TG 487, and the bacterial reverse mutation assay (Ames test) followed OECD TG 471.[2] The repeated dose and reproductive toxicity screening test on the hydrolysis product was compliant with GLP and OECD 422.[2]
Logical Relationship for Safety Assessment
The safety assessment of 3-phenylpropyl acetate heavily relies on a read-across approach due to the lack of direct experimental data for some endpoints. This logical workflow is depicted below.
Caption: Read-across logic for 3-phenylpropyl acetate safety.
1-Phenylpropyl Acetate
1-Phenylpropyl acetate is another structural isomer used as a fragrance ingredient.[5] Information on its biological activity is limited.
Toxicological Profile
Use and Safety Information
It is listed for use in fragrance compositions.[5][7] Safety in use is guided by the International Fragrance Association (IFRA) Code of Practice.[7]
1,1-Dimethyl-2-phenylethyl acetate
A RIFM safety assessment is available for this structural isomer of the requested compound.[8]
Toxicological Profile
-
Genotoxicity: Not genotoxic.[8]
-
Repeated Dose Toxicity: The NOAEL is 360 mg/kg/day.[8]
-
Reproductive Toxicity: The NOAEL for developmental and fertility toxicity is 1000 mg/kg/day.[8]
-
Skin Sensitization: Not considered a sensitization concern.[8]
Quantitative Toxicological Data
| Parameter | Species | Route | Value | Reference(s) |
| NOAEL (Repeated Dose) | Rat | Not specified | 360 mg/kg/day | [8] |
| NOAEL (Reproductive) | Rat | Not specified | 1000 mg/kg/day | [8] |
Conclusion
While no biological activity data for This compound could be located, the available information on its structural isomers, particularly 3-Phenylpropyl acetate , provides valuable insights into the expected toxicological profile. The data for these related compounds, primarily from their use as fragrance ingredients, suggests a low order of acute toxicity, and no significant concerns for genotoxicity or skin sensitization at current levels of use. Any future research on this compound should consider the metabolic fate, particularly hydrolysis to the corresponding alcohol, as a key factor in its biological activity and potential toxicity.
References
- 1. 3-Phenylpropyl acetate | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Fragrance material review on 3-phenylpropyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. 1-phenylpropyl Acetate | 2114-29-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. 1-Phenylpropyl acetate | C11H14O2 | CID 101134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-phenyl propyl acetate, 2114-29-6 [thegoodscentscompany.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Methodological & Application
Application Note: Synthesis of 1,1-Dimethyl-3-phenylpropyl Acetate
Introduction
1,1-Dimethyl-3-phenylpropyl acetate is an ester valued for its pleasant, floral fragrance, reminiscent of lily-of-the-valley. It is utilized as a fragrance ingredient in various consumer products. The synthesis of this compound is typically achieved via the esterification of its corresponding tertiary alcohol, 1,1-dimethyl-3-phenylpropan-1-ol. Due to the tertiary nature of the alcohol, standard Fischer esterification using a carboxylic acid and a strong acid catalyst can be slow and prone to elimination side-reactions.[1][2][3] A more effective and common laboratory-scale method involves the acylation of the alcohol using a more reactive acid derivative, such as acetyl chloride, in the presence of a non-nucleophilic base like pyridine.[4][5] This protocol details the synthesis of this compound from 1,1-dimethyl-3-phenylpropan-1-ol and acetyl chloride.
Reaction Scheme
The overall reaction involves the nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks the electrophilic carbonyl carbon of acetyl chloride. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
Chemical Equation: (C₆H₅)CH₂CH₂C(CH₃)₂OH + CH₃COCl → (C₆H₅)CH₂CH₂C(CH₃)₂OCOCH₃ + HCl
Experimental Protocol
Materials and Equipment:
-
1,1-dimethyl-3-phenylpropan-1-ol
-
Acetyl chloride (CH₃COCl)
-
Anhydrous pyridine
-
Anhydrous diethyl ether (or dichloromethane)
-
5% Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer and/or IR spectrometer for product characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1,1-dimethyl-3-phenylpropan-1-ol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous diethyl ether.
-
Acylation: Cool the flask in an ice bath to 0°C. Add acetyl chloride (1.1 eq), diluted in a small amount of anhydrous diethyl ether, to the addition funnel. Add the acetyl chloride solution dropwise to the stirred alcohol/pyridine mixture over 20-30 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add cold deionized water to quench any remaining acetyl chloride.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
5% HCl solution (twice, to remove pyridine).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Brine (to remove residual water).
-
-
Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Safety Precautions:
-
Acetyl chloride is corrosive, volatile, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Pyridine is a flammable, harmful, and malodorous liquid. All manipulations should be performed within a fume hood.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis.
| Parameter | 1,1-dimethyl-3-phenylpropan-1-ol | Acetyl Chloride | Pyridine | This compound |
| Molecular Weight ( g/mol ) | 164.24 | 78.50 | 79.10 | 206.28 |
| Amount (mmol) | 50.0 | 55.0 | 60.0 | - |
| Equivalents | 1.0 | 1.1 | 1.2 | - |
| Volume/Mass | 8.21 g | 4.32 g (3.91 mL) | 4.75 g (4.85 mL) | - |
| Theoretical Yield (g) | - | - | - | 10.31 g |
| Assumed Actual Yield (g) | - | - | - | 8.76 g (85% yield) |
| Physical State | Liquid | Liquid | Liquid | Colorless Liquid |
Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 4. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly efficient synthesis of 4,4-dimethylsterol oleates using acyl chloride method through esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1,1-Dimethyl-3-phenylpropyl acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1,1-dimethyl-3-phenylpropyl acetate, a compound often synthesized via Fischer esterification or other esterification methods. The following procedures are designed to remove common impurities such as unreacted starting materials (e.g., 2-methyl-4-phenyl-2-butanol and acetic acid), catalysts, and byproducts.
Compound Properties
A summary of the physical and chemical properties of this compound is crucial for designing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₂ | [1] |
| Molecular Weight | 206.29 g/mol | [1] |
| Boiling Point | 244 °C (at 760 mmHg) | [1] |
| Density | 0.986 - 0.990 g/mL (at 15 °C) | [1] |
| Refractive Index | 1.488 - 1.490 | [1] |
| Solubility | Insoluble in water; Soluble in ethanol and oils. | [1] |
| Appearance | Colorless liquid. | [1] |
Purification Workflow
The general workflow for the purification of this compound after synthesis involves an initial workup to remove acidic and water-soluble impurities, followed by a final purification step to isolate the pure ester. The choice between distillation and flash column chromatography for the final purification step depends on the nature of the remaining impurities and the scale of the reaction.
Experimental Protocols
Protocol 1: Aqueous Workup
This initial purification step is essential to remove the bulk of water-soluble and acidic impurities from the crude reaction mixture.
Materials:
-
Crude this compound
-
Separatory funnel
-
Deionized water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
If the reaction was performed in a water-miscible solvent, dilute the mixture with an immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Add an equal volume of deionized water to the separatory funnel. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer.
-
To neutralize any remaining acid catalyst and unreacted carboxylic acid, add an equal volume of saturated sodium bicarbonate solution. Shake the funnel, again venting frequently as carbon dioxide gas will be evolved. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine to remove the majority of the remaining water. Separate and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask occasionally for 10-15 minutes.
-
Filter the drying agent from the organic solution.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude, washed this compound.
Protocol 2: Purification by Fractional Distillation
This method is suitable for the large-scale purification of thermally stable compounds with boiling points that are significantly different from those of any impurities. Given the high boiling point of this compound (244 °C), vacuum distillation is recommended to prevent decomposition.
Materials:
-
Crude, washed this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum source and gauge
-
Heating mantle and stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Place the crude, washed this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level.
-
Begin heating the distillation flask gently with a heating mantle while stirring.
-
Collect any low-boiling fractions in a separate receiving flask.
-
The pure this compound will distill at a constant temperature at the given pressure. Collect this fraction in a clean, pre-weighed receiving flask.
-
Stop the distillation before the distillation flask goes to dryness.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
Expected Results:
| Parameter | Expected Value |
| Purity (by GC) | >98% |
| Yield | Dependent on reaction efficiency and handling |
| Appearance | Colorless, clear liquid |
Protocol 3: Purification by Flash Column Chromatography
Flash column chromatography is a versatile technique for purifying compounds on a small to medium scale, and it is particularly useful for removing impurities with similar boiling points to the product.
Materials:
-
Crude, washed this compound
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber for monitoring
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.3. A starting point for this compound would be a 95:5 or 90:10 mixture of hexanes:ethyl acetate.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, and then add a layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column to force the eluent through the silica gel.
-
Collect fractions in separate test tubes or flasks.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Expected Results:
| Parameter | Expected Value |
| Purity (by GC/NMR) | >99% |
| Yield | Dependent on separation efficiency |
| Appearance | Colorless, clear liquid |
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Analytical Method | Expected Outcome |
| Gas Chromatography (GC) | A single major peak corresponding to this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Spectra consistent with the structure of this compound and the absence of impurity signals. |
| Infrared (IR) Spectroscopy | Presence of characteristic ester carbonyl stretch (~1735 cm⁻¹) and absence of hydroxyl stretch from any starting alcohol. |
References
Application Notes and Protocols for 1H NMR Analysis of 1,1-Dimethyl-3-phenylpropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the analysis of 1,1-dimethyl-3-phenylpropyl acetate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This document outlines the expected spectral data, a comprehensive experimental protocol, and a visual representation of the molecular structure and its corresponding ¹H NMR signals.
Introduction
This compound is an organic ester with applications in fragrance, flavoring, and as a potential intermediate in pharmaceutical synthesis. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. It provides detailed information about the chemical environment of protons within the molecule. This document serves as a practical guide for obtaining and interpreting the ¹H NMR spectrum of this compound.
Predicted ¹H NMR Data
While a publicly available experimental spectrum for this compound was not found during the literature search, a predicted spectrum can be deduced based on the analysis of structurally similar compounds, such as 3-phenylpropyl acetate, tert-butyl acetate, and neopentyl acetate. The expected chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), multiplicities, and integration values are summarized in the table below.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| a | ~ 7.35 - 7.20 | Multiplet | 5H |
| b | ~ 2.60 | Triplet | 2H |
| c | ~ 2.00 | Triplet | 2H |
| d | ~ 1.95 | Singlet | 3H |
| e | ~ 1.45 | Singlet | 6H |
Experimental Protocol
This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[1]
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.75 mL of the chosen deuterated solvent in a clean, dry vial.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.[3] The final sample height in the tube should be approximately 4-5 cm.[1]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Labeling: Clearly label the NMR tube with the sample identification.
Instrument Parameters and Data Acquisition
The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Value | Purpose |
| Spectrometer Frequency | 400 MHz | Standard frequency for high-resolution spectra. |
| Pulse Program | zg30 or similar | A standard one-pulse experiment. |
| Spectral Width (SW) | 12-16 ppm | Encompasses the typical chemical shift range for organic molecules.[4] |
| Acquisition Time (AT) | 2-4 seconds | The duration for which the FID is recorded.[5] |
| Relaxation Delay (D1) | 1-5 seconds | Time allowed for nuclear spins to return to equilibrium between pulses. |
| Number of Scans (NS) | 8-16 | Signal averaging to improve the signal-to-noise ratio.[5][6] |
| Receiver Gain (RG) | Autogain | Automatically optimized by the spectrometer to maximize signal without saturation. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm or the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Visualization
The following diagrams illustrate the chemical structure and the logical workflow for the ¹H NMR analysis of this compound.
Caption: Molecular structure of this compound with assigned protons.
Caption: Workflow for the ¹H NMR analysis of this compound.
References
- 1. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 2. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Application Notes and Protocols for the Mass Spectrometric Analysis of 1,1-Dimethyl-3-phenylpropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the analysis of 1,1-Dimethyl-3-phenylpropyl acetate using mass spectrometry. This compound is a key aroma chemical, and its accurate identification and quantification are crucial in fragrance quality control, formulation development, and safety assessments. These notes describe the expected fragmentation patterns under electron ionization (EI) and outline a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its analysis.
Introduction
This compound, also known as phenpropyl acetate, is a significant contributor to the floral and fruity scents in a variety of consumer products. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a powerful analytical technique for the separation, identification, and quantification of this and other volatile compounds in complex mixtures.[1][2] Understanding the mass spectral behavior of this compound is essential for its unambiguous identification. This document details the expected electron ionization (EI) mass spectrometry fragmentation pathways and provides a standardized protocol for its analysis.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by specific fragmentation patterns that arise from the structure of the molecule. While a publicly available spectrum for this specific compound is not readily found, its fragmentation can be predicted based on the known behavior of similar esters and aromatic compounds. The molecular weight of this compound (C13H18O2) is 206.28 g/mol . The molecular ion peak (M+) at m/z 206 is expected to be of low abundance or absent, which is common for esters.
The major fragmentation pathways are predicted to be:
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, resulting in the loss of the acetyl group (CH3CO) or the alkoxy group.
-
Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the adjacent carbon, leading to the formation of a stable tropylium ion.
-
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a gamma-hydrogen, leading to the elimination of a neutral molecule.
A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
Quantitative Data Summary
The following table summarizes the predicted prominent ions and their expected relative abundances in the electron ionization mass spectrum of this compound. These values are estimations based on the fragmentation patterns of similar molecules, such as 3-phenylpropyl acetate.[3]
| m/z | Proposed Ion Fragment | Predicted Relative Abundance |
| 206 | [M]+• (Molecular Ion) | Low |
| 163 | [M - CH3CO]+• | Moderate |
| 119 | [M - C4H7O2]+• | High |
| 91 | [C7H7]+ (Tropylium ion) | High (likely base peak) |
| 43 | [CH3CO]+ | Moderate to High |
Experimental Protocol: GC-MS Analysis
This protocol outlines the steps for the analysis of this compound in a sample matrix.
4.1. Sample Preparation
For liquid samples such as perfumes or essential oils, dilute the sample in a suitable solvent (e.g., dichloromethane or ethanol) to a concentration of approximately 100 ppm. For solid samples, perform a solvent extraction followed by dilution.
4.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Interface Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
4.3. Data Acquisition and Analysis
Acquire the data using the instrument's software. Identify the peak corresponding to this compound based on its retention time and mass spectrum. The identity can be confirmed by comparing the acquired spectrum with a reference spectrum from a spectral library (e.g., NIST). For quantitative analysis, prepare a calibration curve using standards of known concentrations.
Experimental Workflow
The following diagram illustrates the workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and the detailed GC-MS method will aid researchers, scientists, and drug development professionals in the accurate identification and quantification of this important aroma compound in various matrices. The use of standardized methods is crucial for ensuring the quality, safety, and consistency of products containing this fragrance ingredient.
References
Application of 1,1-Dimethyl-3-phenylpropyl Acetate in Flavor Chemistry: A Detailed Analysis and Protocols
Abstract: This document provides a comprehensive overview of the application of a key flavor compound in flavor chemistry. Due to the limited availability of scientific literature and application data for 1,1-dimethyl-3-phenylpropyl acetate, this report focuses on the closely related and widely used structural isomer, 3-phenylpropyl acetate . The structural similarity suggests that their sensory properties may share common characteristics, making the information on 3-phenylpropyl acetate highly relevant for researchers and professionals in the field. This document details its sensory profile, applications in the food and beverage industry, and provides comprehensive experimental protocols for its synthesis and sensory evaluation.
Introduction
Flavor chemistry is a dynamic field that continually seeks novel compounds to create unique and appealing sensory experiences for consumers. Acetate esters, in particular, are a significant class of compounds known for their fruity and floral aromas. While the initial focus of this report was this compound, a thorough literature search revealed a scarcity of available data. In contrast, its structural isomer, 3-phenylpropyl acetate (also known as hydrocinnamyl acetate), is a well-documented and widely utilized flavor and fragrance ingredient.
3-Phenylpropyl acetate is valued for its complex aroma profile, which is described as sweet, balsamic, floral, and fruity with spicy and cinnamic undertones.[1] This versatile character allows for its use in a wide array of food, beverage, and fragrance applications. This report will provide detailed application notes, quantitative data, and experimental protocols pertaining to 3-phenylpropyl acetate to serve as a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical and Sensory Properties of 3-Phenylpropyl Acetate
A clear understanding of the physicochemical and sensory properties of a flavor compound is fundamental to its effective application.
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-phenylpropyl acetate.
| Property | Value | Reference |
| Chemical Name | 3-phenylpropyl acetate | [1][2] |
| Synonyms | Hydrocinnamyl acetate, Phenylpropyl acetate | [1][2] |
| CAS Number | 122-72-5 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |
| Molecular Weight | 178.23 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Floral, spicy, sweet, balsamic, fruity | [1] |
| Boiling Point | 244-245 °C at 760 mmHg | |
| Density | 1.012 g/mL at 25 °C | |
| Refractive Index | 1.496 at 20 °C | [2] |
| Solubility | Insoluble in water; soluble in oils and ethanol |
Sensory Profile
The sensory profile of 3-phenylpropyl acetate is complex and multifaceted, making it a valuable component in flavor creation.
| Sensory Attribute | Description |
| Primary Notes | Floral (hyacinth, rose), Balsamic, Sweet |
| Secondary Notes | Fruity (apricot, plum), Spicy (cinnamon) |
| Nuances | Powdery, Honey, Green |
Applications in Flavor Chemistry
3-Phenylpropyl acetate is utilized in a variety of food and beverage products to impart or enhance specific flavor profiles. Its floral and fruity characteristics are particularly useful in the following applications:
-
Fruit Flavors: It is used to enhance the flavor of stone fruits like apricot, peach, and plum. It also finds application in berry flavor formulations, providing a rich, ripe character.
-
Confectionery: In hard candies, chewing gum, and jellies, it contributes a pleasant floral-fruity note.
-
Beverages: It is used in alcoholic and non-alcoholic beverages to add complexity and a sophisticated floral aroma.
-
Baked Goods: It can be used in baked goods to provide a subtle, warm, and fruity-spicy background note.
-
Dairy Products: In products like yogurt and ice cream, it can introduce a novel floral-fruity dimension.
Experimental Protocols
This section provides detailed protocols for the synthesis and sensory evaluation of 3-phenylpropyl acetate.
Synthesis of 3-Phenylpropyl Acetate via Fischer Esterification
This protocol describes the synthesis of 3-phenylpropyl acetate from 3-phenylpropan-1-ol and acetic acid using an acid catalyst.
Materials:
-
3-phenylpropan-1-ol (1 mol)
-
Glacial acetic acid (1.2 mol)
-
Concentrated sulfuric acid (0.1 mol)
-
Toluene (200 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Combine 3-phenylpropan-1-ol, glacial acetic acid, and toluene in the round-bottom flask.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Assemble the Dean-Stark apparatus and reflux condenser with the flask.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (approximately 3-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene by distillation.
-
Purify the crude 3-phenylpropyl acetate by vacuum distillation.
Workflow Diagram:
Sensory Evaluation Protocol: Quantitative Descriptive Analysis (QDA)
This protocol outlines a method for the sensory evaluation of 3-phenylpropyl acetate using a trained panel.
Objective: To quantitatively describe the sensory attributes of 3-phenylpropyl acetate.
Panelists: A panel of 8-12 trained sensory assessors.
Sample Preparation:
-
Prepare a series of dilutions of 3-phenylpropyl acetate in a neutral medium (e.g., mineral oil for olfaction, 5% sucrose solution for gustation).
-
Concentrations should range from below the detection threshold to a level where the primary characteristics are clearly perceptible.
-
Present samples in coded, identical containers.
Procedure:
-
Lexicon Development: In initial sessions, have the panel identify and define the key aroma and flavor attributes of 3-phenylpropyl acetate. The lexicon should include terms for floral, fruity, balsamic, spicy, and any other perceived notes. Reference standards for each attribute should be provided.
-
Training: Train the panelists on the use of an unstructured line scale (e.g., 15 cm) for rating the intensity of each attribute, anchored with "low" and "high" at the ends.
-
Evaluation:
-
Panelists evaluate the samples individually in a controlled sensory booth.
-
The order of sample presentation should be randomized for each panelist.
-
Panelists rate the intensity of each attribute on the provided line scale.
-
A palate cleanser (e.g., unsalted crackers and water) should be used between samples.
-
-
Data Analysis:
-
Measure the distance from the "low" anchor to the panelist's mark on the line scale for each attribute.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.
-
Generate a sensory profile (spider web plot) to visualize the results.
-
Logical Relationship Diagram:
Conclusion
While the originally requested compound, this compound, remains largely uncharacterized in the context of flavor chemistry, its structural isomer, 3-phenylpropyl acetate, serves as a valuable and informative analogue. Its rich and complex sensory profile, encompassing floral, fruity, balsamic, and spicy notes, makes it a versatile ingredient in a wide range of food and beverage applications. The detailed protocols for its synthesis and sensory evaluation provided herein offer a practical guide for researchers and industry professionals. Further investigation into the sensory properties of other structural isomers, including this compound, could reveal novel and interesting flavor compounds for future applications.
References
Application Notes and Protocols for 1,1-Dimethyl-3-phenylpropyl Acetate as a Chemical Standard
Disclaimer: As of November 2025, publicly available scientific literature and documentation establishing 1,1-Dimethyl-3-phenylpropyl acetate as a widely recognized chemical standard with specific applications are limited. The following application notes and protocols are presented as a generalized framework based on standard practices for the qualification and use of chemical standards in research and drug development. These should be adapted and validated by the end-user for their specific analytical needs.
Chemical Standard: this compound
This compound is a chemical compound that, when qualified, can serve as a reference standard for various analytical purposes. Its primary function as a chemical standard is to provide a basis for the identification, quantification, and quality control of this specific analyte in various matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | - |
| Molecular Weight | 206.28 g/mol | - |
| CAS Number | Not explicitly defined in search results | - |
| Appearance | Placeholder: e.g., Colorless liquid | - |
| Purity (as per CoA) | Placeholder: e.g., ≥99.5% | - |
| Solubility | Placeholder: e.g., Soluble in methanol, ethanol, acetonitrile | - |
| Storage Conditions | Placeholder: e.g., 2-8°C, protected from light | - |
Applications as a Chemical Standard
While specific applications for this compound as a standard are not widely documented, potential uses in a research and drug development context could include:
-
Impurity Reference Standard: To identify and quantify this compound as a potential impurity in active pharmaceutical ingredients (APIs) or finished drug products.
-
Metabolite Identification: As a reference marker in metabolic studies to confirm the identity of a metabolite derived from a parent drug molecule.
-
Quality Control (QC) Standard: For routine QC testing of raw materials, intermediates, or finished products to ensure they meet specified quality criteria.
-
Method Development and Validation: As a standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Protocols
The following are generalized protocols for the use of a chemical standard like this compound in common analytical techniques.
3.1 Protocol: Preparation of Standard Stock and Working Solutions
This protocol outlines the preparation of stock and working standard solutions for use in quantitative analysis.
-
Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound chemical standard.
-
Quantitatively transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent (e.g., methanol, acetonitrile) and bring to volume.
-
Mix thoroughly to ensure homogeneity. This is the Standard Stock Solution.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Standard Stock Solution with the appropriate solvent or mobile phase to prepare a series of working standards at desired concentrations (e.g., for a calibration curve).
-
Ensure that the concentrations of the working standards bracket the expected concentration of the analyte in the samples.
-
3.2 Protocol: Quantitative Analysis by Gas Chromatography (GC)
This protocol provides a general procedure for the quantification of this compound using GC with Flame Ionization Detection (FID).[1][2]
Table 2: Example Gas Chromatography (GC-FID) Conditions
| Parameter | Example Value |
| Column | e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Split mode, e.g., 20:1) |
| Carrier Gas | Helium or Nitrogen |
| Oven Temperature Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
Procedure:
-
Prepare standard and sample solutions as per the relevant protocols.
-
Set up the GC system with the conditions specified in Table 2 (these are starting points and may require optimization).
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the sample solutions for analysis.
-
Integrate the peak corresponding to this compound and use the calibration curve to determine its concentration in the samples.
Stability of the Chemical Standard
A crucial aspect of a chemical standard is its stability under defined storage and handling conditions.
Table 3: Example Stability Data (Placeholder)
| Condition | Time Point | Purity (%) | Observations |
| Long-Term (2-8°C) | 0 Months | 99.8 | Conforms |
| 6 Months | 99.7 | Conforms | |
| 12 Months | 99.8 | Conforms | |
| Accelerated (25°C/60% RH) | 0 Months | 99.8 | Conforms |
| 3 Months | 99.6 | Conforms | |
| 6 Months | 99.5 | Conforms |
Note: The data in this table is for illustrative purposes only and does not represent actual stability data for this compound.
Visualizations
The following diagrams illustrate the workflow for qualifying and using a chemical standard.
Caption: Workflow for the qualification and application of a chemical standard.
Caption: Experimental workflow for quantitative analysis using a chemical standard.
References
Application Notes and Protocols: Hydrolysis of 1,1-Dimethyl-3-phenylpropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dimethyl-3-phenylpropyl acetate is a tertiary ester, and its hydrolysis is a fundamental reaction in organic synthesis and drug metabolism studies. Due to steric hindrance around the ester's carbonyl group, its hydrolysis requires carefully optimized conditions. This document provides detailed experimental protocols for both acid- and base-catalyzed hydrolysis of this compound, along with methods for monitoring the reaction progress and analyzing the products. The base-catalyzed method, known as saponification, is generally preferred for preparative purposes due to its irreversible nature.[1][2]
Key Experimental Protocols
This section details the methodologies for the hydrolysis of this compound under both acidic and basic conditions.
Protocol 1: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible reaction that reaches equilibrium.[1] To drive the reaction towards the products, a large excess of water is typically used.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Dioxane
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.1-dimethyl-3-phenylpropyl acetate (1.0 g, 4.8 mmol) in dioxane (20 mL).
-
Add a solution of sulfuric acid (1 mL) in water (10 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 90-100 °C) using a heating mantle.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction has reached the desired conversion or equilibrium, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether (50 mL).
-
Carefully neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product, 1,1-dimethyl-3-phenylpropanol.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that goes to completion, making it a more common choice for the complete cleavage of esters.[1][2]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water, deionized
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.8 mmol) in methanol (30 mL).
-
Add a solution of sodium hydroxide (0.4 g, 10 mmol) in water (5 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 70-80 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water (20 mL) to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield 1,1-dimethyl-3-phenylpropanol.
Data Presentation
The following table summarizes the key quantitative data for the described experimental protocols.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Starting Ester | This compound | This compound |
| Catalyst/Reagent | Sulfuric acid (H₂SO₄) | Sodium hydroxide (NaOH) |
| Solvent | Dioxane/Water | Methanol/Water |
| Temperature | Reflux (approx. 90-100 °C) | Reflux (approx. 70-80 °C) |
| Reaction Time | Monitored to equilibrium | Monitored to completion |
| Workup | Neutralization with NaHCO₃ | Acidification with HCl |
| Product | 1,1-Dimethyl-3-phenylpropanol & Acetic acid | 1,1-Dimethyl-3-phenylpropanol & Sodium acetate |
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for monitoring the progress of the hydrolysis reaction and identifying the products.
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
MS Detector: Scan from m/z 40 to 400.
The expected products, 1,1-dimethyl-3-phenylpropanol and acetic acid, can be identified by their retention times and mass spectra. The starting material, this compound, will have a different retention time, allowing for the quantification of the reaction progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the starting material and the final product.
-
¹H NMR of this compound: Expected signals include those for the aromatic protons, the methylene protons of the propyl chain, the methyl protons of the acetate group, and the gem-dimethyl protons.
-
¹H NMR of 1,1-Dimethyl-3-phenylpropanol: Upon hydrolysis, the signal corresponding to the acetate methyl group will disappear, and a broad singlet corresponding to the hydroxyl proton will appear. Shifts in the signals of the adjacent methylene and methyl groups will also be observed.
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Reaction pathway for the base-catalyzed hydrolysis (saponification).
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Dimethyl-3-phenylpropyl acetate
Welcome to the technical support center for the synthesis of 1,1-dimethyl-3-phenylpropyl acetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory synthesis method is the esterification of 1,1-dimethyl-3-phenylpropanol (a tertiary alcohol) with an acetylating agent. Key methods include:
-
Fischer-Speier Esterification: Reacting the alcohol with acetic acid in the presence of a strong acid catalyst like sulfuric acid.
-
Acetylation with Acetic Anhydride or Acetyl Chloride: These are more reactive acetylating agents and can often provide higher yields. Pyridine or another non-nucleophilic base is typically used as a catalyst and to scavenge the HCl or acetic acid byproduct.
Another notable, though less direct, method involves the Ritter reaction. In this approach, the tertiary alcohol can react with acetonitrile in the presence of a strong acid to form an N-alkyl amide, which can then be further processed.[1][2][3]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this esterification are a common issue. Several factors can contribute to this problem:
-
Equilibrium Limitations: Fischer-Speier esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[4][5]
-
Steric Hindrance: The target molecule's tertiary alcohol starting material is sterically hindered, which can slow down the rate of reaction.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material.[4]
-
Side Reactions: Under strongly acidic conditions, the tertiary carbocation intermediate can undergo elimination to form an alkene.
-
Losses during Workup: The product may be lost during aqueous washing, extraction, or purification steps.[4][6]
Q3: What are typical reaction conditions for this synthesis?
A3: Reaction conditions can vary based on the chosen method. For a typical laboratory-scale Fischer esterification, you might use:
-
Reactants: 1,1-dimethyl-3-phenylpropanol and a slight excess of glacial acetic acid.
-
Catalyst: A catalytic amount of concentrated sulfuric acid.
-
Temperature: Refluxing the mixture to drive the reaction.
-
Reaction Time: This can range from a few hours to overnight, and should be monitored by a technique like Thin Layer Chromatography (TLC).
For acetylation with acetic anhydride, a common approach involves:
-
Reactants: The alcohol and a slight excess of acetic anhydride.
-
Catalyst/Base: Pyridine or a similar base.
-
Temperature: Often performed at room temperature or with gentle heating.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting alcohol and the product ester. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the alcohol and the formation of the new, typically less polar, ester spot.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The acid catalyst may be old or hydrated. 2. Low Reaction Temperature: Insufficient heat can lead to a very slow reaction rate.[4] 3. Poor Quality Starting Materials: The alcohol or acetylating agent may be impure or contain water.[4] | 1. Use fresh, concentrated acid catalyst. 2. Ensure the reaction is heated to the appropriate temperature (e.g., reflux). 3. Use pure, dry starting materials and solvents. Consider drying the alcohol over a drying agent before use. |
| Presence of Multiple Spots on TLC (Side Products) | 1. Elimination Reaction: The tertiary carbocation intermediate can undergo elimination to form an alkene, especially at high temperatures with strong acids. 2. Decomposition: Overheating or prolonged reaction times can lead to decomposition of the product or starting material.[7] | 1. Use a milder catalyst or lower the reaction temperature. Consider using acetic anhydride with pyridine. 2. Monitor the reaction closely with TLC and stop it once the starting material is consumed. Avoid excessive heating. |
| Difficulty in Isolating the Product | 1. Emulsion during Extraction: Emulsions can form during the aqueous workup, making layer separation difficult.[4] 2. Product is Volatile: The product may be lost during solvent removal under high vacuum. | 1. Add a small amount of brine (saturated NaCl solution) to help break up emulsions. 2. Use a rotary evaporator with careful control of the vacuum and bath temperature. |
| Product is Contaminated with Acetic Acid | 1. Incomplete Neutralization: Insufficient washing with a basic solution during workup. | 1. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until no more CO2 evolution is observed. Follow with a water wash and then a brine wash. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,1-dimethyl-3-phenylpropanol (1.0 eq), glacial acetic acid (1.5 eq), and a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and carefully pour it into a separatory funnel containing cold water.
-
Extraction and Washing: Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain the pure this compound.
Visual Guides
Synthesis Pathway
Caption: Fischer-Speier esterification of 1,1-dimethyl-3-phenylpropanol.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield issues.
Parameter Relationships
Caption: Relationship between reaction parameters and product yield/purity.
References
- 1. Ritter Reaction | NROChemistry [nrochemistry.com]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 5. brainly.com [brainly.com]
- 6. quora.com [quora.com]
- 7. Troubleshooting [chem.rochester.edu]
Technical Support Center: 1,1-Dimethyl-3-phenylpropyl Acetate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,1-dimethyl-3-phenylpropyl acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often originate from the synthesis of the precursor alcohol, 1,1-dimethyl-3-phenylpropanol, via a Grignard reaction, and the subsequent esterification. These can include:
-
Unreacted Starting Materials: Ethyl 3-phenylpropionate and Grignard reagent (e.g., methylmagnesium bromide).
-
Precursor Alcohol: Unreacted 1,1-dimethyl-3-phenylpropanol.
-
Grignard Byproducts: Biphenyl (from coupling of the Grignard reagent) and other organometallic residues.
-
Dehydration Product: Alkenes formed from the tertiary alcohol, especially under acidic conditions.
-
Residual Acetic Acid or Acetic Anhydride: From the esterification step.
-
Hydrolysis Product: 1,1-dimethyl-3-phenylpropanol and acetic acid if the ester is exposed to water under acidic or basic conditions.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges include:
-
Hydrolytic Instability: As a tertiary acetate, it is susceptible to hydrolysis back to the corresponding alcohol and acetic acid, particularly during aqueous workups or in the presence of acid or base catalysts.
-
Dehydration of Precursor Alcohol: The tertiary alcohol precursor can easily undergo dehydration to form alkenes, which can be difficult to separate from the final product.
-
Removal of Acidic Impurities: Residual acetic acid from the esterification can be challenging to remove completely without inducing hydrolysis of the ester.
-
Separation of Structurally Similar Impurities: Byproducts from the Grignard synthesis and the unreacted tertiary alcohol can have boiling points close to the product, making purification by distillation difficult.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) is the preferred method for assessing purity and identifying volatile impurities. High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can be used for quantitative analysis with an internal standard.
Troubleshooting Guides
Problem 1: Low Purity After Aqueous Workup
Symptom: GC-MS analysis of the purified product shows the presence of 1,1-dimethyl-3-phenylpropanol and acetic acid.
Possible Cause: Hydrolysis of the ester during the aqueous workup. Tertiary esters are particularly sensitive to acidic or basic conditions in the presence of water.
Solution:
-
Minimize Contact Time: Perform the aqueous wash steps as quickly as possible.
-
Use Mild Base: Instead of strong bases like sodium hydroxide, use a saturated or 5% solution of sodium bicarbonate to neutralize residual acids. This weaker base is less likely to promote significant ester hydrolysis.
-
Work at Low Temperatures: Conduct the workup using cooled solutions (ice bath) to slow down the rate of hydrolysis.
-
Brine Wash: After the bicarbonate wash, wash the organic layer with saturated sodium chloride solution (brine) to remove dissolved water and water-soluble impurities.
-
Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.
Problem 2: Presence of Alkene Impurities
Symptom: NMR and GC-MS data indicate the presence of one or more alkene isomers.
Possible Cause: Dehydration of the tertiary alcohol (1,1-dimethyl-3-phenylpropanol) during the esterification reaction, especially if strong acid catalysts and high temperatures are used.
Solution:
-
Milder Esterification Conditions:
-
Use a milder acid catalyst, such as pyridine or 4-(dimethylamino)pyridine (DMAP), in combination with acetic anhydride.
-
Conduct the reaction at a lower temperature (e.g., room temperature or slightly elevated) for a longer duration.
-
-
Purification Strategy:
-
Fractional Distillation under Reduced Pressure: Carefully perform fractional distillation. The alkene impurities are typically more volatile than the acetate ester.
-
Column Chromatography: If distillation is ineffective, column chromatography on silica gel can be used. A non-polar eluent system (e.g., hexane/ethyl acetate gradient) will typically elute the less polar alkenes before the more polar ester.
-
Problem 3: Persistent Acetic Acid Odor
Symptom: The final product has a distinct vinegar-like smell, even after purification.
Possible Cause: Incomplete removal of residual acetic acid from the esterification step.
Solution:
-
Thorough Bicarbonate Washing: Repeat the washing of the organic layer with saturated sodium bicarbonate solution until no more gas evolution (CO₂) is observed.
-
Azeotropic Removal: If the product is stable to heat, residual acetic acid can sometimes be removed by co-distillation with a solvent that forms an azeotrope with it, such as toluene, prior to the final purification step.
-
Basic Alumina Filtration: A quick filtration of the crude product through a short plug of basic alumina can help to remove trace amounts of acidic impurities.
Experimental Protocols
Protocol 1: Synthesis of 1,1-Dimethyl-3-phenylpropanol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of methyl iodide (1.2 eq) in anhydrous diethyl ether to the magnesium turnings to initiate the Grignard reaction.
-
Reaction with Ester: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Add a solution of ethyl 3-phenylpropionate (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
-
Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Protocol 2: Esterification of 1,1-Dimethyl-3-phenylpropanol
-
Reaction Setup: In a round-bottom flask, dissolve 1,1-dimethyl-3-phenylpropanol (1.0 eq) in dichloromethane. Add pyridine (1.5 eq) and cool the mixture in an ice bath.
-
Acylation: Slowly add acetic anhydride (1.2 eq) to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
Protocol 3: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry.
-
Distillation: Heat the crude this compound under reduced pressure. Collect the fractions that distill at the expected boiling point range. The boiling point of the related 3-phenylpropyl acetate is approximately 244-245 °C at atmospheric pressure, so the target compound will have a similar or slightly lower boiling point.[1][2][3][4] Under vacuum, the boiling point will be significantly lower.
Protocol 4: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration to 5-10%). Collect fractions and analyze them by TLC or GC to identify the pure product.
Data Presentation
Table 1: Typical Purity Profile of Crude vs. Purified this compound by GC-MS
| Compound | Retention Time (min) | Area % (Crude) | Area % (Purified) |
| Alkene Impurity | 8.5 | 5 | < 0.1 |
| 1,1-Dimethyl-3-phenylpropanol | 10.2 | 15 | < 0.5 |
| This compound | 11.5 | 75 | > 99.0 |
| Ethyl 3-phenylpropionate | 12.1 | 3 | < 0.1 |
| Acetic Acid | (Varies) | 2 | Not Detected |
Note: Retention times are illustrative and will vary based on the specific GC column and conditions used.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Degradation of 1,1-Dimethyl-3-phenylpropyl acetate under Acidic Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals studying the degradation of 1,1-dimethyl-3-phenylpropyl acetate in acidic environments. The information is structured to address common questions and troubleshooting scenarios that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway for this compound under acidic conditions?
A1: Under acidic conditions, this compound, being an ester with a tertiary alcohol moiety, is expected to undergo hydrolysis. This reaction is essentially the reverse of esterification.[1] The process is catalyzed by an acid, typically a strong mineral acid, and involves the cleavage of the ester bond.
The likely degradation products are acetic acid and 1,1-dimethyl-3-phenylpropan-1-ol. The mechanism for the acid-catalyzed hydrolysis of esters with a tertiary alkyl group, like this compound, often proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism.[2] This is because the tertiary carbocation intermediate formed during the reaction is relatively stable.[2][3]
Q2: What are the key factors that influence the rate of degradation?
A2: The rate of acid-catalyzed hydrolysis of esters is primarily influenced by the following factors:
-
Acid Concentration: The reaction is acid-catalyzed, so the rate is dependent on the concentration of the acid catalyst.[4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. However, excessively high temperatures may lead to unwanted side reactions.
-
Solvent: The polarity and composition of the solvent can significantly affect the reaction kinetics. For instance, studies on tertiary butyl acetate have been conducted in aqueous acetone and aqueous dioxan.[5]
-
Steric Hindrance: The structure of the ester itself plays a role. While alkyl substituents generally don't drastically alter the rate constant, steric factors can influence the formation of the transition state.[6]
Q3: What analytical methods are suitable for monitoring the degradation of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for monitoring the degradation process and quantifying the parent compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the starting material, this compound, from its degradation products, acetic acid and 1,1-dimethyl-3-phenylpropan-1-ol. A suitable reversed-phase column with a UV detector would likely be effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile organic compounds.[7] This method can be used to confirm the identity of the degradation products by comparing their mass spectra to known standards.
-
Titrimetry: The progress of the hydrolysis can be followed by titrating the acetic acid produced against a standardized base.[8][9] This method is particularly useful for kinetic studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of the starting material and the appearance of the products over time, providing structural information about all components in the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too slow or not proceeding. | - Insufficient acid catalyst concentration.- Low reaction temperature.- Inappropriate solvent system. | - Increase the concentration of the acid catalyst.- Gradually increase the reaction temperature while monitoring for side products.- Experiment with different solvent systems (e.g., aqueous organic co-solvents). |
| Inconsistent kinetic data. | - Fluctuation in reaction temperature.- Inaccurate timing of sample withdrawal.- Errors in titration or other analytical measurements.- Contamination of glassware or reagents.[10] | - Use a constant temperature bath to maintain a stable reaction temperature.- Standardize the sampling procedure and timing.- Ensure all analytical instruments are properly calibrated.[10]- Use clean and dry glassware and high-purity reagents. |
| Formation of unexpected byproducts. | - High reaction temperatures leading to side reactions (e.g., elimination from the tertiary carbocation).- Presence of impurities in the starting material or solvent. | - Lower the reaction temperature.- Purify the starting material and use high-purity solvents.- Use techniques like GC-MS or LC-MS to identify the byproducts and elucidate potential side reaction pathways. |
| Difficulty in quantifying degradation products. | - Co-elution of peaks in chromatography.- Low concentration of products.- Unstable degradation products. | - Optimize the chromatographic method (e.g., change the mobile phase, gradient, or column).- Use a more sensitive detector or a pre-concentration step.- Analyze samples immediately after collection or store them under conditions that minimize further degradation. |
| Low product yield after workup. | - Product may be soluble in the aqueous layer.- Product may be volatile.- Product may be lost during filtration or extraction steps.[11] | - Analyze the aqueous layer to check for product solubility.- Check the solvent in the rotovap trap for volatile products.- Carefully review and optimize the workup and purification procedures.[11] |
Experimental Protocols
Protocol 1: Kinetic Study of Acid-Catalyzed Hydrolysis by Titrimetry
This protocol outlines a method to study the kinetics of the acid-catalyzed hydrolysis of this compound by titrating the acetic acid produced over time.[8]
Materials:
-
This compound
-
Standardized hydrochloric acid (e.g., 1 M)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Ice-cold deionized water
-
Constant temperature water bath
-
Burette, pipettes, conical flasks, stopwatch
Procedure:
-
Prepare a reaction mixture by adding a known amount of this compound to a known volume and concentration of standardized hydrochloric acid in a flask.
-
Place the flask in a constant temperature water bath.
-
At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a fixed volume (e.g., 5 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a conical flask containing ice-cold deionized water.
-
Add a few drops of phenolphthalein indicator and titrate the solution with the standardized sodium hydroxide solution until a faint pink color persists.
-
Record the volume of NaOH used.
-
To determine the final concentration of acetic acid (at infinite time), heat a separate sample of the reaction mixture to ensure complete hydrolysis, cool to room temperature, and then titrate as above.
-
The rate constant can be calculated using the integrated rate law for a first-order reaction.
Protocol 2: Analysis of Degradation Products by GC-MS
This protocol describes a general method for the identification and quantification of this compound and its degradation products using Gas Chromatography-Mass Spectrometry.
Materials:
-
Samples from the degradation experiment
-
An appropriate organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Internal standard (optional, for quantification)
-
GC-MS instrument with a suitable capillary column (e.g., a non-polar or medium-polarity column)
Procedure:
-
At each time point of the degradation study, take an aliquot of the reaction mixture.
-
Neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the organic components from the aqueous solution using an appropriate solvent.
-
Dry the organic extract over an anhydrous drying agent.
-
If using an internal standard for quantification, add a known amount to the extract.
-
Inject a small volume of the prepared sample into the GC-MS.
-
Run a suitable temperature program to separate the components.
-
Identify the compounds by comparing their retention times and mass spectra with those of authentic standards.
-
Quantify the compounds by integrating the peak areas and comparing them to a calibration curve or using the internal standard method.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Workflow for a kinetic study of ester degradation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. kinetics acid hydrolysis of ester reaction rate expression orders of reaction explained Advanced A Level GCE revision notes [docbrown.info]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. ias.ac.in [ias.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. egyankosh.ac.in [egyankosh.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. brainly.com [brainly.com]
- 11. How To [chem.rochester.edu]
Technical Support Center: Analysis of 1,1-Dimethyl-3-phenylpropyl Acetate by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 1,1-Dimethyl-3-phenylpropyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the GC-MS analysis of this compound.
Question: Why am I seeing poor peak shape, specifically peak tailing, for my this compound peak?
Answer:
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in GC analysis. Several factors can contribute to this problem:
-
Active Sites in the Injection Port or Column: Silanol groups on the surface of the inlet liner or the GC column can interact with the analyte, causing tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Consider silylation of the liner if issues persist.
-
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Solution: Trim the first few centimeters of the GC column. If the problem continues, the column may need to be replaced.
-
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly and installed at the correct depth according to the instrument manufacturer's guidelines.
-
-
Inlet Temperature Too Low: A low injector temperature can lead to slow volatilization of the sample, causing band broadening and tailing.
-
Solution: Increase the injector temperature. A starting point of 250 °C is recommended for this analyte.
-
Question: My this compound peak is splitting into two or more peaks. What could be the cause?
Answer:
Peak splitting can arise from several issues related to the injection and separation process:
-
Improper Injection Technique: A slow or jerky manual injection can introduce the sample in a non-uniform manner.
-
Solution: Use an autosampler for consistent and reproducible injections. If injecting manually, ensure a smooth and rapid plunger depression.
-
-
Solvent and Stationary Phase Mismatch: If the polarity of the solvent used to dissolve the sample is significantly different from the polarity of the GC column's stationary phase, it can cause the sample to band improperly at the head of the column.
-
Solution: Choose a solvent that is compatible with the stationary phase. For a non-polar column like a DB-5ms, solvents such as hexane or dichloromethane are suitable.
-
-
Inlet Overload: Injecting too much sample can saturate the inlet and lead to peak distortion, including splitting.
-
Solution: Reduce the injection volume or dilute the sample. A split injection can also be used to introduce a smaller amount of sample onto the column.
-
Question: I am experiencing low sensitivity and cannot detect my this compound peak at low concentrations. How can I improve the signal?
Answer:
Low sensitivity can be a result of several factors, from sample preparation to instrument settings:
-
Suboptimal Injection Parameters: A high split ratio will direct a large portion of your sample to waste, reducing the amount that reaches the detector.
-
Solution: Decrease the split ratio or use a splitless injection for trace analysis. Be mindful that splitless injections can lead to broader solvent peaks.
-
-
Low Ionization Efficiency: The electron energy in the ion source may not be optimal for ionizing this compound.
-
Solution: Ensure the electron energy is set to the standard 70 eV, which is generally optimal for creating reproducible mass spectra.
-
-
Detector Issues: The mass spectrometer's detector may be losing sensitivity over time.
-
Solution: Check the detector's performance through a tuning procedure. The detector may need to be cleaned or replaced.
-
-
Leaks in the System: Air leaks in the GC-MS system can increase background noise and reduce the signal-to-noise ratio.
-
Solution: Perform a leak check of the system, paying close attention to the injection port septum and column fittings.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended GC-MS parameters for the analysis of this compound?
A1: The following table summarizes the recommended starting parameters for the GC-MS analysis of this compound. These may require further optimization based on your specific instrument and application.
| Parameter | Recommended Value |
| Gas Chromatograph (GC) | |
| Injection Port Temperature | 250 °C |
| Injection Mode | Split (50:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer (MS) | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 350 amu |
| Solvent Delay | 3 minutes |
Q2: What is the expected mass spectrum and fragmentation pattern for this compound?
A2: While a library spectrum for this compound may not be readily available, we can predict its fragmentation based on its structure and comparison to the known mass spectrum of the similar compound, 3-phenylpropyl acetate.[1]
The molecular ion ([M]⁺) for this compound (C₁₃H₁₈O₂) would be at m/z 206. Key expected fragments include:
| m/z | Proposed Fragment |
| 147 | [M - C₄H₉]⁺ (Loss of the tert-butyl group) |
| 117 | [C₉H₉]⁺ (Tropylium ion, characteristic of alkylbenzenes) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
The base peak is likely to be at m/z 117 or 91 due to the stability of the tropylium and benzyl cations.
Q3: What are the best practices for sample preparation when analyzing this compound?
A3: Proper sample preparation is crucial for obtaining high-quality GC-MS data.
-
Solvent Selection: Use a high-purity, volatile solvent that is compatible with your GC column. Hexane, ethyl acetate, or dichloromethane are good choices for a non-polar column.
-
Concentration: Aim for a sample concentration in the range of 1-10 µg/mL. Highly concentrated samples can lead to column overload and contamination.
-
Filtration: If your sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the injection port and column.
-
Vials: Use clean, glass autosampler vials with PTFE-lined septa to avoid contamination from plasticizers.
Experimental Protocols
Protocol 1: Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with hexane.
-
Storage: Store all solutions at 4 °C in amber glass vials.
Protocol 2: GC-MS Analysis
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in the table in FAQ 1.
-
System Suitability: Before analyzing samples, inject a mid-range standard to verify system performance, including peak shape, retention time, and sensitivity.
-
Sample Injection: Place the prepared standards and samples in the autosampler tray.
-
Data Acquisition: Create a sequence in the instrument control software and start the analysis.
-
Data Processing: After the run, integrate the peak for this compound and perform quantification based on the calibration curve generated from the standards.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for common GC-MS issues.
References
Resolving NMR peak overlap for 1,1-Dimethyl-3-phenylpropyl acetate
This technical support guide provides troubleshooting strategies and frequently asked questions for resolving ¹H NMR peak overlap, with a specific focus on the analysis of 1,1-dimethyl-3-phenylpropyl acetate.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant peak overlap in the ¹H NMR spectrum of my this compound sample. Which signals are most likely to be affected?
A1: In the ¹H NMR spectrum of this compound, the most probable regions for signal overlap are between the acetate methyl protons and the methylene (-CH₂-) protons of the propyl chain. The aromatic protons of the phenyl group will also present as a complex, overlapping multiplet.
Q2: Why is peak overlap a problem in NMR spectroscopy?
A2: Peak overlap complicates spectral interpretation by making it difficult to accurately determine chemical shifts, measure coupling constants, and integrate signals for quantitative analysis. This can lead to ambiguous or incorrect structural assignments. Two-dimensional (2D) NMR techniques are often employed to resolve these ambiguities by spreading the signals over a second frequency axis.[1][2][3]
Q3: What are the initial steps I can take to try and resolve overlapping peaks?
A3: Simple initial steps include changing the deuterated solvent, which can alter the chemical shifts of the protons, or increasing the magnetic field strength of the NMR spectrometer if a higher field instrument is available.[4][5]
Troubleshooting Guide: Resolving Peak Overlap for this compound
Predicted ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts for this compound. Overlap is particularly likely for the signals highlighted in bold.
| Protons | Multiplicity | Estimated Chemical Shift (ppm) | Notes |
| Phenyl-H | Multiplet | 7.15 - 7.30 | 5 protons, complex signal. |
| Ph-CH₂ -CH₂- | Triplet | ~2.70 | Benzylic protons. |
| -CH₂-CH₂ -C(CH₃)₂- | Triplet | ~1.95 | May overlap with the acetate methyl signal. |
| -C(O)-O-C(CH₃ )₂- | Singlet | ~1.50 | 6 protons, gem-dimethyl group. |
| -O-C(=O)-CH₃ | Singlet | ~2.04 | Acetate methyl group. May overlap with methylene signal. |
Experimental Techniques for Resolving Overlap
Using Lanthanide Shift Reagents (LSRs)
Q: How can a lanthanide shift reagent help resolve my overlapping signals?
A: Lanthanide shift reagents are paramagnetic complexes that can associate with Lewis basic sites in a molecule, such as the ester oxygen in this compound.[6][7] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[8] This can effectively spread out overlapping signals, simplifying the spectrum.[4][9] Europium-based reagents typically cause downfield shifts, while praseodymium complexes cause upfield shifts.[8][9]
-
Prepare a Stock Solution: Dissolve a small, known amount of the lanthanide shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent as your sample (e.g., CDCl₃).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your this compound sample.
-
Incremental Addition: Add a small aliquot of the LSR stock solution to your NMR tube.
-
Acquire Spectrum: Shake the tube gently to mix and re-acquire the ¹H NMR spectrum.
-
Repeat: Continue adding small increments of the LSR solution, acquiring a spectrum after each addition, until the desired peak separation is achieved. Keep track of the signals to observe their movement.[8]
-
Analysis: The protons closest to the ester functional group will experience the largest induced shifts, allowing for the resolution of previously overlapping signals.
Caution: LSRs can cause line broadening, which may reduce the accuracy of integration.[6] They are also sensitive to water, so ensure your sample and solvent are dry.[6]
Two-Dimensional (2D) NMR Spectroscopy
Q: When should I consider using 2D NMR?
A: 2D NMR is a powerful set of techniques for unambiguously assigning complex molecular structures, especially when the 1D spectrum suffers from significant peak overlap.[1][10] Experiments like COSY, HSQC, and HMBC can reveal through-bond correlations between nuclei, allowing you to trace the connectivity of your molecule.
Caption: A workflow for troubleshooting overlapping NMR signals.
A. ¹H-¹H COSY (Correlation Spectroscopy)
Purpose: To identify protons that are spin-spin coupled to each other (typically through 2-3 bonds). A cross-peak in a COSY spectrum indicates that the two protons on the diagonal are coupled.
-
Acquire a Standard ¹H Spectrum: Obtain a well-shimmed 1D ¹H spectrum of your sample. Note the spectral width (SW) and transmitter frequency offset (o1p).[11]
-
Load COSY Parameter Set: Create a new experiment and load a standard COSY parameter set (e.g., COSY45 or COSY90).[11] It is generally recommended to run COSY experiments without sample spinning.[11]
-
Set Spectral Width: Set the spectral width in both dimensions (F1 and F2) to match the width from your 1D ¹H spectrum.[12]
-
Set Acquisition Parameters:
-
Acquisition and Processing: Start the acquisition. After data collection, process the data using a 2D Fourier transform (xfb).[11] The resulting spectrum can be symmetrized to reduce noise.
B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
Purpose: To identify which protons are directly attached to which carbon atoms (one-bond C-H correlation).[2][13] This is extremely useful for resolving overlapping proton signals, as they will likely be attached to carbons with different chemical shifts.[1]
-
Acquire 1D Spectra: Obtain high-quality 1D ¹H and ¹³C{¹H} spectra. Note the spectral widths and offsets for both nuclei.[14]
-
Load HSQC Parameter Set: Create a new experiment and load a standard gradient-selected, phase-sensitive HSQC parameter set (e.g., hsqcedetgpsisp). Do not spin the sample.[14][15]
-
Set Spectral Parameters:
-
Set Acquisition Parameters:
-
Acquisition and Processing: Acquire the data. Process using a 2D Fourier transform (xfb).[14] The resulting spectrum will show a peak at the coordinates corresponding to the chemical shifts of a directly bonded C-H pair.
C. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: To identify longer-range correlations between protons and carbons, typically over 2 to 4 bonds.[13] This is crucial for piecing together the carbon skeleton and assigning quaternary carbons.
-
Acquire 1D Spectra: As with HSQC, obtain high-quality 1D ¹H and ¹³C spectra and note their parameters.[16]
-
Load HMBC Parameter Set: Create a new experiment and load a standard gradient-selected HMBC parameter set (e.g., hmbclpndqf). Do not spin the sample.[16][17]
-
Set Spectral Parameters: Set the F2 (¹H) and F1 (¹³C) spectral widths and offsets from your 1D experiments. The ¹³C spectral width for HMBC is often wider than for HSQC to include quaternary carbons.[18][19]
-
Set Acquisition Parameters:
-
Acquisition and Processing: Acquire the data and process with a 2D Fourier transform (xfb).[16]
Caption: Relationship between key 2D NMR experiments and the structural information they provide.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 11. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 12. ulethbridge.ca [ulethbridge.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 15. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]
- 16. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 17. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 18. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Stability of 1,1-Dimethyl-3-phenylpropyl acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,1-Dimethyl-3-phenylpropyl acetate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: As an acetate ester, the primary stability concern for this compound is its susceptibility to hydrolysis, which is the cleavage of the ester bond to form 1,1-Dimethyl-3-phenylpropanol and acetic acid. This reaction can be catalyzed by acidic or basic conditions. Other potential degradation pathways include oxidation, photolysis (degradation by light), and thermal degradation, although hydrolysis is typically the most common for this class of compounds.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products from hydrolysis are 1,1-Dimethyl-3-phenylpropanol and acetic acid. Under oxidative stress, other byproducts could form, though these are generally less common for this structure.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring the degradation is through High-Performance Liquid Chromatography (HPLC) with a UV detector. This technique can separate the parent compound from its degradation products and allow for quantification of each. Gas Chromatography with Flame Ionization Detection (GC-FID) is also a suitable method, particularly for quantifying the volatile alcohol degradation product.
Q4: Are there any general storage recommendations to ensure the stability of this compound solutions?
A4: To minimize degradation, it is recommended to store solutions of this compound in a cool, dark place. The use of neutral, aprotic solvents is preferable. If aqueous or protic solvents are necessary, buffering the solution to a neutral pH (around 6-7) can help to slow down hydrolysis. It is also advisable to protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
Troubleshooting Guides
Issue 1: Unexpectedly fast degradation of this compound in an aqueous solution.
Possible Cause 1: pH of the solution is too acidic or too basic.
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is below 6 or above 8, adjust it to a neutral range (6-8) using a suitable buffer system that is compatible with your experimental setup.
-
Re-run the experiment with the pH-adjusted solution and monitor the stability over time using HPLC or GC.
-
Possible Cause 2: Elevated temperature.
-
Troubleshooting Steps:
-
Review the storage and experimental conditions.
-
If the solution has been exposed to elevated temperatures, this could accelerate hydrolysis.
-
Store stock solutions and conduct experiments at a controlled, lower temperature (e.g., room temperature or refrigerated, if the experiment allows) to minimize thermal degradation.
-
Issue 2: Appearance of unknown peaks in the chromatogram during stability analysis.
Possible Cause 1: Oxidative degradation.
-
Troubleshooting Steps:
-
If your solution is exposed to air for extended periods, or if it contains potential oxidizing agents, oxidative degradation may be occurring.
-
To confirm, you can perform a forced degradation study using a mild oxidizing agent like hydrogen peroxide (see Experimental Protocol section).
-
If the unknown peaks match those from the oxidative stress study, consider de-gassing your solvents or adding an antioxidant to your formulation if permissible for your application.
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Steps:
-
Assess if the solution has been exposed to light (especially UV light).
-
Conduct a photostability forced degradation study by exposing a sample of the solution to a controlled light source (see Experimental Protocol section).
-
If the unknown peaks are consistent with those generated during the photostability study, protect your solutions from light using amber glassware or by covering the containers.
-
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for understanding the potential degradation pathways of this compound. A target degradation of 5-20% is generally recommended to identify the primary degradation products without generating secondary, less relevant ones.[1][2]
General Sample Preparation for HPLC Analysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[3]
-
For each stress condition, dilute the stock solution with the stressor solution to a final concentration of about 0.1 mg/mL.
-
Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Filter all samples through a 0.45 µm syringe filter to remove any particulate matter.[4]
Hydrolytic Degradation
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Neutral Hydrolysis:
-
Reagent: Purified Water.
-
Procedure: Mix the stock solution with purified water. Heat to 40-60°C and analyze at set time points.
-
Oxidative Degradation
-
Procedure: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Analyze at different time points (e.g., 2, 4, 8, 24 hours).
Photolytic Degradation
-
Procedure:
-
Expose a solution of this compound in a transparent container (e.g., quartz cuvette) to a photostability chamber.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
A control sample should be wrapped in aluminum foil and kept in the same chamber to differentiate between thermal and photolytic degradation.
-
Analyze the samples at appropriate time intervals.
-
Thermal Degradation
-
Procedure:
-
Place a solid sample and a solution of this compound in a temperature-controlled oven.
-
The temperature should be at least 10°C above the accelerated stability testing conditions (e.g., 50°C, 60°C, or 70°C).[7]
-
Analyze the samples at various time points to assess the extent of degradation.
-
Data Summary Tables
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp / 40-60°C | 2-24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 1-8 hours |
| Neutral Hydrolysis | Purified Water | 40-60°C | 2-24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2-24 hours |
| Photolysis | ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | Controlled | Variable |
| Thermal | Dry Heat | 50-70°C | Variable |
Table 2: Hypothetical HPLC Data for Stability Analysis
| Time (hours) | % this compound (Acid Hydrolysis) | % 1,1-Dimethyl-3-phenylpropanol (Acid Hydrolysis) | % this compound (Base Hydrolysis) | % 1,1-Dimethyl-3-phenylpropanol (Base Hydrolysis) |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 |
| 2 | 98.5 | 1.5 | 95.2 | 4.8 |
| 4 | 97.1 | 2.9 | 90.8 | 9.2 |
| 8 | 94.3 | 5.7 | 82.1 | 17.9 |
| 24 | 85.6 | 14.4 | - | - |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for stability issues.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. longdom.org [longdom.org]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. rjptonline.org [rjptonline.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. veeprho.com [veeprho.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Purification of Crude 1,1-Dimethyl-3-phenylpropyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,1-Dimethyl-3-phenylpropyl acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is designed to address common issues encountered during the purification of this compound.
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities in crude this compound typically arise from the synthesis of the precursor alcohol, 1,1-Dimethyl-3-phenylpropanol, via a Grignard reaction, and the subsequent esterification. Common impurities include:
-
Unreacted Starting Materials: 1,1-Dimethyl-3-phenylpropanol, acetic acid, or acetic anhydride.
-
Grignard Synthesis Byproducts: Biphenyl may form from the coupling of the Grignard reagent.
-
Esterification Byproducts: Dehydration of the tertiary alcohol can lead to the formation of alkene impurities.
-
Catalyst Residues: Residual acid catalyst from the esterification process.
-
Solvent Residues: Organic solvents used during the synthesis and workup.
Q2: My final product has a lower than expected boiling point and an unusual odor. What could be the cause?
A2: This is often indicative of the presence of unreacted starting materials or low-boiling point byproducts. Unreacted 1,1-Dimethyl-3-phenylpropanol or residual solvents from the synthesis can lower the boiling point of the mixture.
Troubleshooting:
-
Fractional Distillation: Perform a careful fractional distillation under reduced pressure to separate the lower-boiling point impurities from the desired ester.[1][2]
-
Washing: An aqueous wash with a mild base, such as sodium bicarbonate solution, can help remove acidic impurities like acetic acid.
Q3: The NMR spectrum of my purified product shows unexpected alkene signals. How can I remove these impurities?
A3: Alkene impurities are typically formed through the dehydration of the tertiary alcohol (1,1-Dimethyl-3-phenylpropanol) during the esterification step, which is often acid-catalyzed.[3][4][5][6]
Troubleshooting:
-
Flash Chromatography: Flash column chromatography on silica gel is an effective method for separating the less polar alkene byproducts from the more polar acetate ester.
-
Reaction Condition Optimization: To prevent the formation of these impurities in future syntheses, consider using milder esterification conditions, such as using acetic anhydride with a non-acidic catalyst or performing the reaction at a lower temperature.
Q4: After an aqueous workup, I am experiencing low recovery of my product. What could be the reason?
A4: Low recovery after an aqueous workup can be due to several factors, including incomplete extraction or hydrolysis of the ester.
Troubleshooting:
-
Multiple Extractions: Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent.
-
Avoid Strong Bases: During the workup, avoid using strong bases like sodium hydroxide for extended periods, as this can cause hydrolysis of the ester back to the alcohol. A mild base like sodium bicarbonate is generally preferred for neutralizing residual acid.[7][8]
Q5: How can I remove residual acidic or basic impurities from my crude product?
A5: Liquid-liquid extraction is a standard and effective method for removing acidic and basic impurities.[7][8][9][10][11]
Troubleshooting Workflow:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities like acetic acid.
-
Wash with water to remove any remaining water-soluble impurities.
-
If basic impurities are suspected, a wash with a dilute acid solution (e.g., 1M HCl) can be performed, but care must be taken to avoid hydrolysis of the ester.
-
Finally, wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent.
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
-
Dissolve the crude this compound in an equal volume of diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO2 evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution (steps 3-5).
-
Wash the organic layer with an equal volume of deionized water.
-
Wash the organic layer with an equal volume of brine.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).[12][13]
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Fractional Distillation Under Reduced Pressure
-
Set up a fractional distillation apparatus equipped with a vacuum source.[1][14]
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fractions that distill at the expected boiling point of this compound at the given pressure. Discard the initial lower-boiling fraction which may contain solvent and other volatile impurities.
Data Presentation
| Purification Method | Typical Impurities Removed | Expected Purity | Typical Yield |
| Liquid-Liquid Extraction | Acetic acid, residual acid catalyst | >90% | >95% |
| Flash Column Chromatography | Alkene byproducts, unreacted alcohol, other non-polar impurities | >98% | 85-95% |
| Fractional Distillation | Solvents, unreacted alcohol, lower boiling point byproducts | >99% | 80-90% |
Mandatory Visualizations
Caption: A workflow diagram illustrating the sequential purification steps for crude this compound.
Caption: A troubleshooting decision tree for common issues encountered during the purification of this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. Fractional Distillation - VTA Verfahrenstechnische Anlagen GmbH & Co. KG [vta-process.de]
- 3. sarthaks.com [sarthaks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 10. m.youtube.com [m.youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Purification [chem.rochester.edu]
- 13. orgsyn.org [orgsyn.org]
- 14. Vacuum distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Crystallization of 1,1-Dimethyl-3-phenylpropyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1,1-Dimethyl-3-phenylpropyl acetate.
Properties of this compound
A summary of the known physical and chemical properties of this compound is provided below. Understanding these properties is crucial for developing a successful crystallization strategy.
| Property | Value | Reference |
| Molecular Formula | C13H18O2 | [1] |
| Molecular Weight | 206.29 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Jasmine and hyacinth-like aroma | [1] |
| Boiling Point | 244°C | [1] |
| Density (at 15°C) | 0.986-0.990 g/cm³ | [1] |
| Refractive Index | 1.488-1.490 | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Oils | Soluble | [1] |
| Solubility in Ethanol | Soluble | [1] |
Solubility Profile
| Solvent | Predicted Solubility | Polarity | Notes |
| Hexane | High | Non-polar | Good for slow evaporation or as an anti-solvent. |
| Toluene | High | Non-polar (aromatic) | May be a good solvent for cooling crystallization. |
| Diethyl Ether | High | Slightly polar | Volatility can be useful for slow evaporation. |
| Ethyl Acetate | High | Moderately polar | "Like dissolves like" principle suggests high solubility. |
| Acetone | High | Polar aprotic | Good solvent for many organic compounds. |
| Isopropanol | Moderate to High | Polar protic | May be a suitable solvent for cooling crystallization. |
| Ethanol | High | Polar protic | Known to be a good solvent for this compound.[1] |
| Methanol | Moderate to High | Polar protic | Higher polarity may slightly reduce solubility compared to ethanol. |
| Water | Low/Insoluble | Very polar | Can be used as an anti-solvent.[1] |
Note: This table serves as a general guide. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent system for your specific sample and desired crystallization method.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly, and the boiling point of the solvent is higher than the melting point of the solute.
Troubleshooting Steps:
-
Add more solvent: This will lower the saturation temperature and may allow crystallization to occur at a lower temperature where the compound is solid.
-
Cool the solution more slowly: Slow cooling provides more time for nucleation and ordered crystal growth. Consider using a Dewar flask or an insulated bath to slow down the cooling rate.
-
Use a lower boiling point solvent: If possible, switch to a solvent with a lower boiling point.
-
Seeding: Introduce a small crystal of the desired solid (a "seed crystal") to the solution at a temperature just below the saturation point. This can induce crystallization.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.
Q2: I am only getting very small, needle-like crystals. How can I grow larger crystals?
A2: The formation of small crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of both processes needs to be controlled.
Troubleshooting Steps:
-
Reduce the rate of cooling: As mentioned above, slower cooling allows fewer nucleation sites to form and promotes the growth of larger crystals from those sites.
-
Use a solvent system that provides moderate solubility: If the compound is too soluble, it may be difficult to induce crystallization. If it is not soluble enough, it may precipitate too quickly. A solvent in which the compound has moderate solubility at room temperature and is highly soluble when hot is ideal for cooling crystallization.
-
Employ vapor diffusion: This is a slow and gentle method of crystallization. A solution of the compound is placed in an open vial, which is then placed in a sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting slow crystal growth.
Q3: My crystallization yield is very low. How can I improve it?
A3: A low yield can be due to several factors, including incomplete crystallization or loss of product during isolation.
Troubleshooting Steps:
-
Optimize the solvent volume: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Cool to a lower temperature: Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of product that crystallizes out. An ice bath or refrigeration may be necessary.
-
Evaporate some of the solvent: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and induce further crystallization.
-
Minimize transfers: Each transfer of the solution or crystals can result in product loss. Plan your experiment to minimize the number of transfers.
-
Properly wash the crystals: When washing the isolated crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.
Experimental Protocols
1. Cooling Crystallization
This is the most common method for purifying solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature.
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but has low solubility at low temperatures.
-
Procedure:
-
Dissolve the this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
Once fully dissolved, cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate, the flask can be placed in an insulated container.
-
Once at room temperature, the flask can be placed in an ice bath to further decrease the temperature and maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
2. Antisolvent Crystallization
This method involves adding a solvent in which the compound is insoluble (the antisolvent) to a solution of the compound in a solvent in which it is soluble.
-
Solvent System Selection: Choose a solvent in which this compound is highly soluble and an antisolvent that is miscible with the first solvent but in which the compound is insoluble.
-
Procedure:
-
Dissolve the this compound in a suitable solvent.
-
Slowly add the antisolvent dropwise to the solution while stirring.
-
Continue adding the antisolvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
If the solution becomes too cloudy, add a small amount of the primary solvent to redissolve the precipitate.
-
Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly changes.
-
Collect and dry the crystals as described in the cooling crystallization method.
-
3. Slow Evaporation Crystallization
This technique is suitable for compounds that are highly soluble at room temperature and is often used for growing high-quality single crystals for X-ray diffraction.
-
Solvent Selection: Choose a volatile solvent in which this compound is soluble.
-
Procedure:
-
Dissolve the this compound in the chosen solvent.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the solution to a clean container with a loose-fitting cover (e.g., a vial covered with perforated parafilm). This allows for slow evaporation of the solvent.
-
Place the container in a location where it will not be disturbed.
-
Crystals will form as the solvent evaporates and the solution becomes supersaturated.
-
Once a suitable amount of crystals has formed, they can be collected and dried.
-
Visualizations
Caption: Troubleshooting workflow for common crystallization problems.
Caption: Key factors influencing the success of crystallization.
References
- 1. yl.cnreagent.com [yl.cnreagent.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 1,1-Dimethyl-3-phenylpropyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1,1-Dimethyl-3-phenylpropyl Acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the reaction stage.
Stage 1: Grignard Reaction for 1,1-Dimethyl-3-phenylpropanol Synthesis
Issue 1: Grignard reaction fails to initiate.
| Possible Cause | Recommended Solution |
| Magnesium surface is passivated by an oxide layer. | Use fresh, dry magnesium turnings. Briefly crush a few pieces of magnesium in a dry mortar and pestle before addition to expose a fresh surface. |
| Traces of water in the glassware or solvent. | Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or argon. Use anhydrous solvents. |
| Impurities in the starting materials. | Purify the 3-phenylpropionate ethyl ester and methyl iodide before use. |
| Insufficient activation. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium to activate the surface. |
Issue 2: Low yield of 1,1-Dimethyl-3-phenylpropanol.
| Possible Cause | Recommended Solution |
| Incomplete reaction. | Ensure dropwise addition of the 3-phenylpropionate ethyl ester to the Grignard reagent to maintain a gentle reflux. Extend the reaction time after the addition is complete. |
| Side reactions, such as Wurtz coupling. | Maintain a moderate reaction temperature. High concentrations of methyl iodide can favor coupling. Ensure a slight excess of magnesium.[1] |
| Inefficient work-up. | During the aqueous work-up, ensure the pH is acidic enough to dissolve all magnesium salts. Extract the product thoroughly with a suitable organic solvent. |
Issue 3: Exothermic reaction is difficult to control during scale-up.
| Possible Cause | Recommended Solution |
| Rapid addition of reagents. | Use a dropping funnel for the controlled, slow addition of the 3-phenylpropionate ethyl ester. Monitor the internal temperature closely.[2][3][4] |
| Inefficient heat dissipation. | Use a reactor with a large surface area-to-volume ratio and an efficient cooling system (e.g., a jacketed reactor with a chiller).[3] |
| Accumulation of unreacted Grignard reagent. | Ensure the reaction has initiated before adding the bulk of the ester.[5][6] |
Stage 2: Esterification of 1,1-Dimethyl-3-phenylpropanol
Issue 1: Low conversion to this compound.
| Possible Cause | Recommended Solution |
| Steric hindrance of the tertiary alcohol. | Use a more reactive acylating agent, such as acetic anhydride or acetyl chloride, instead of acetic acid.[7] Employ a catalyst suitable for hindered alcohols, like 4-dimethylaminopyridine (DMAP) with DCC (Steglich esterification) or a Lewis acid catalyst.[8][9][10] |
| Reversible nature of the Fischer esterification. | If using Fischer esterification, use a large excess of acetic acid or remove water as it is formed using a Dean-Stark apparatus. |
| Inadequate catalyst activity. | Ensure the catalyst is not deactivated by moisture. Use a fresh or properly stored catalyst. |
Issue 2: Formation of significant amounts of alkene byproduct (dehydration).
| Possible Cause | Recommended Solution |
| High reaction temperature. | Perform the esterification at a lower temperature. Tertiary alcohols are prone to dehydration at elevated temperatures, especially under acidic conditions.[11][12][13] |
| Strong acidic catalyst. | Use a milder acid catalyst or a non-acidic esterification method like the Steglich esterification.[8][14] |
| Prolonged reaction time at high temperature. | Monitor the reaction progress and stop it once a satisfactory conversion is reached to minimize side reactions. |
Issue 3: Difficulties in purifying the final product.
| Possible Cause | Recommended Solution |
| Presence of unreacted tertiary alcohol. | Wash the crude product with water to remove the majority of the unreacted alcohol. Further purification can be achieved by column chromatography or fractional distillation under reduced pressure.[15] |
| Residual acid catalyst or acetic acid. | Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during work-up. Wash the organic layer thoroughly with water and brine.[15] |
| Formation of emulsions during work-up. | Add brine to the aqueous layer to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety consideration when scaling up the Grignard reaction?
A1: The most critical safety consideration is managing the highly exothermic nature of the reaction.[2][4][16] A runaway reaction can occur if the heat generated is not effectively dissipated. It is crucial to have precise control over the addition rate of the reagents and a robust cooling system.[3][5]
Q2: Why is the esterification of 1,1-dimethyl-3-phenylpropanol challenging?
A2: The esterification is challenging due to the steric hindrance of the tertiary alcohol. The bulky methyl groups surrounding the hydroxyl group make it difficult for the acylating agent to access the reaction center, slowing down the reaction rate.[7] Furthermore, tertiary alcohols are susceptible to dehydration to form alkenes under acidic and high-temperature conditions.[11][12][13]
Q3: What are the common byproducts in the synthesis of this compound?
A3: Common byproducts include:
-
From the Grignard reaction: Unreacted 3-phenylpropionate ethyl ester, and the Wurtz coupling product (ethane from methyl iodide coupling).
-
From the esterification reaction: The primary byproduct is the corresponding alkene from the dehydration of 1,1-dimethyl-3-phenylpropanol. Unreacted starting alcohol is also a common impurity.
Q4: Can I use a standard Fischer esterification for this synthesis?
A4: While possible, a standard Fischer esterification (using a strong acid catalyst like sulfuric acid) is not the recommended method for tertiary alcohols due to the high risk of dehydration.[11][14] If used, it requires carefully controlled, mild conditions and methods to shift the equilibrium towards the product.
Q5: How can I monitor the progress of the reactions?
A5: The progress of both the Grignard and esterification reactions can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These techniques will allow you to track the consumption of starting materials and the formation of the desired product and any byproducts.
Experimental Protocols
Protocol 1: Synthesis of 1,1-Dimethyl-3-phenylpropanol
This protocol is adapted from a known synthesis of the target alcohol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) | Volume/Mass |
| Magnesium Turnings | 24.31 | 1.2 | (to be calculated based on scale) |
| Methyl Iodide | 141.94 | 1.1 | (to be calculated based on scale) |
| 3-Phenylpropionate Ethyl Ester | 178.23 | 1.0 | (to be calculated based on scale) |
| Anhydrous Diethyl Ether | 74.12 | - | (Sufficient to maintain a stirrable slurry) |
| Saturated Ammonium Chloride Solution | - | - | (For quenching) |
| Diethyl Ether | 74.12 | - | (For extraction) |
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Charge the flask with magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Prepare a solution of methyl iodide in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction (indicated by bubbling and a gentle reflux).
-
Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
Prepare a solution of 3-phenylpropionate ethyl ester in anhydrous diethyl ether and add it dropwise to the freshly prepared Grignard reagent.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,1-dimethyl-3-phenylpropanol.
Protocol 2: Synthesis of this compound (Steglich Esterification)
This protocol is a recommended alternative to Fischer esterification for the sterically hindered tertiary alcohol.[8][14]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar equivalent) | Volume/Mass |
| 1,1-Dimethyl-3-phenylpropanol | 164.24 | 1.0 | (to be calculated based on scale) |
| Acetic Acid | 60.05 | 1.2 | (to be calculated based on scale) |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | (to be calculated based on scale) |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | (to be calculated based on scale) |
| Dichloromethane (DCM) | 84.93 | - | (Sufficient for dissolution) |
Procedure:
-
In a round-bottom flask, dissolve 1,1-dimethyl-3-phenylpropanol, acetic acid, and DMAP in dichloromethane.
-
Cool the mixture in an ice bath.
-
In a separate flask, dissolve DCC in dichloromethane.
-
Add the DCC solution dropwise to the alcohol solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU.
-
Wash the filtrate with 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel or by vacuum distillation.[15]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 1,1-Dimethyl-3-phenylpropanol
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Considerations) |
| Reactant Ratio (Ester:MeMgI) | 1 : 1.1 | 1 : 1.05 - 1.1 |
| Solvent | Anhydrous Diethyl Ether | Anhydrous THF or 2-MeTHF |
| Temperature | Reflux | 20 - 40 °C (with efficient cooling) |
| Addition Time | 30 - 60 minutes | 2 - 4 hours |
| Reaction Time | 2 - 3 hours | 3 - 5 hours |
| Typical Yield | 80 - 90% | >85% (optimized) |
Table 2: Comparison of Esterification Methods for 1,1-Dimethyl-3-phenylpropanol
| Method | Catalyst/Reagents | Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Fischer Esterification | H₂SO₄ (catalytic) | 50 - 80 °C | Low to Moderate | Inexpensive reagents | High risk of dehydration, reversible |
| Steglich Esterification | DCC, DMAP | 0 °C to Room Temp | High | Mild conditions, high yield for hindered alcohols | Stoichiometric DCC, DCU byproduct removal |
| Acetic Anhydride | Pyridine or DMAP | Room Temp | High | Irreversible, high yield | Use of pyridine, potential for side reactions with anhydride |
| Acetyl Chloride | Base (e.g., Triethylamine) | 0 °C to Room Temp | Very High | Highly reactive, irreversible | Corrosive and moisture-sensitive reagent, HCl byproduct |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis scale-up.
Caption: Logical relationships for successful scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. quora.com [quora.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 15. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 16. hzdr.de [hzdr.de]
Validation & Comparative
A Comparative Guide to Phenylpropyl Acetate Analogs for Fragrance and Flavor Applications
An objective comparison of 1,1-Dimethyl-3-phenylpropyl acetate and 3-phenylpropyl acetate, supported by their physicochemical properties and established applications in the fragrance and flavor industries.
This guide provides a comprehensive comparison of two structurally related acetate esters: this compound and 3-phenylpropyl acetate. Both molecules share a common phenylpropyl backbone but differ in the substitution at the carbon atom bearing the acetate group. This structural variance is expected to influence their olfactory and gustatory properties, as well as their performance in various formulations. This document is intended for researchers, scientists, and professionals in the fields of drug development, fragrance, and flavor chemistry who are seeking to understand the nuanced differences between these two compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 3-phenylpropyl acetate is presented in the table below. These properties are crucial in determining the volatility, solubility, and stability of the compounds, which in turn affect their performance as fragrance and flavor ingredients.
| Property | This compound | 3-phenylpropyl acetate |
| Synonyms | Dimethyl phenylethyl carbinyl acetate | Hydrocinnamyl acetate |
| CAS Number | 103-07-1[1] | 122-72-5[2][3][4][5][6] |
| Molecular Formula | C13H18O2[1] | C11H14O2[2][3][4][5][6] |
| Molecular Weight | 206.28 g/mol [1] | 178.23 g/mol [2][3][4][5][6] |
| Boiling Point | 244 °C[7] | 244-245 °C[2][5][6] |
| Density | 0.986-0.990 g/mL (15 °C)[7] | 1.012 g/mL (25 °C)[2][5][6] |
| Refractive Index | 1.488-1.490[7] | 1.496 (20 °C)[4][5] |
| Solubility | Soluble in oils, insoluble in water[7] | Insoluble in water, soluble in oils[2] |
| Odor Profile | Jasmine and hyacinth-like with a slight rosy undertone.[7] Fresh, sweet, aromatic, and floral.[8] | Sweet, balsamic, storax, spicy, and cinnamon-like.[3] |
| Flavor Profile | - | Balsamic, floral, fruity, sappy, spicy, and cinnamic with powdery nuances. |
Comparative Analysis
The presence of two methyl groups on the carbon atom adjacent to the ester functionality in this compound introduces steric hindrance that is absent in the linear structure of 3-phenylpropyl acetate. This structural difference is anticipated to have a significant impact on the binding of these molecules to olfactory and gustatory receptors, leading to their distinct sensory profiles.
The odor of this compound is described as a floral bouquet of jasmine and hyacinth with rosy notes, suggesting its utility in creating delicate and fresh floral fragrances. In contrast, 3-phenylpropyl acetate possesses a more complex and warm aroma, with balsamic, spicy, and fruity characteristics, making it suitable for oriental and gourmand fragrance compositions.[3]
While both compounds are used in the fragrance industry, 3-phenylpropyl acetate has a more established and broader application, also being utilized as a flavoring agent.[2][3] Its flavor profile is characterized by balsamic, floral, and spicy notes. The flavor profile of this compound is not as well-documented in publicly available literature.
The similar boiling points of the two molecules suggest comparable volatility under standard conditions. However, the difference in their molecular weights and structures may lead to variations in their evaporation rates from different substrates, a critical factor in fragrance longevity.
Experimental Protocols
Detailed experimental protocols for the synthesis of these acetates are crucial for researchers aiming to produce these compounds for further study.
Synthesis of this compound
A general method for the synthesis of this compound involves the esterification of 2-methyl-4-phenyl-2-butanol.
-
Reaction: 2-Methyl-4-phenyl-2-butanol is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable catalyst.
-
Catalyst: A common catalyst for this type of esterification is a strong acid like sulfuric acid or a Lewis acid.
-
Procedure:
-
2-Methyl-4-phenyl-2-butanol is dissolved in an appropriate solvent.
-
The acetylating agent is added dropwise to the solution, often at a controlled temperature to manage the exothermic reaction.
-
The catalyst is introduced, and the reaction mixture is stirred at a specific temperature for a set duration to ensure complete conversion.
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is washed to remove any unreacted acid and catalyst, dried, and the solvent is evaporated.
-
The crude product is then purified, typically by distillation under reduced pressure, to yield pure this compound.
-
Diagram of the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Synthesis of 3-phenylpropyl acetate
The synthesis of 3-phenylpropyl acetate is well-documented and can be achieved through the esterification of 3-phenyl-1-propanol.
-
Reaction: 3-Phenyl-1-propanol is reacted with acetic anhydride in the presence of a catalyst.
-
Catalyst: A variety of catalysts can be used, including solid acid catalysts or enzymes for greener synthesis routes.
-
Referenced Protocol: A common laboratory-scale synthesis involves the following steps:
-
3-Phenyl-1-propanol and a slight excess of acetic anhydride are combined in a reaction flask.
-
A catalytic amount of a strong acid (e.g., sulfuric acid) is carefully added.
-
The mixture is heated under reflux for several hours to drive the reaction to completion.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether.
-
The organic extract is washed successively with a sodium bicarbonate solution to neutralize the acid and then with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation.
-
The resulting crude product is purified by vacuum distillation to obtain pure 3-phenylpropyl acetate.[9]
-
Diagram of the Synthesis of 3-phenylpropyl acetate
Caption: Synthesis workflow for 3-phenylpropyl acetate.
Conclusion
References
- 1. Dimethyl phenylethyl carbinyl acetate [webbook.nist.gov]
- 2. 3-Phenylpropyl acetate | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-phenyl propyl acetate, 122-72-5 [thegoodscentscompany.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 3-Phenylpropyl acetate = 98 , FCC, FG 122-72-5 [sigmaaldrich.com]
- 6. 3-Phenylpropyl acetate for synthesis 122-72-5 [sigmaaldrich.com]
- 7. Dimethyl Benzyl Carbinyl Acetate (CAS 151-05-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. perfumersworld.com [perfumersworld.com]
- 9. 3-PHENYLPROPYL ACETATE synthesis - chemicalbook [chemicalbook.com]
A Comparative Analysis of Isomeric Phenylpropyl Acetates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount for targeted applications. This guide provides a comparative analysis of three isomeric phenylpropyl acetates: 1-phenylpropyl acetate, 2-phenylpropyl acetate, and 3-phenylpropyl acetate. While direct comparative studies on the performance of these specific isomers are not extensively available in published literature, this guide compiles existing data on their physicochemical properties and outlines detailed experimental protocols for their synthesis, characterization, and comparative performance evaluation in fragrance and antimicrobial applications.
Physicochemical Properties
The position of the acetate group along the propyl chain significantly influences the physical properties of the phenylpropyl acetate isomers. A summary of their known properties is presented below.
| Property | 1-Phenylpropyl Acetate | 2-Phenylpropyl Acetate | 3-Phenylpropyl Acetate |
| CAS Number | 2114-29-6[1] | 10402-52-5[2] | 122-72-5[3][4][5] |
| Molecular Formula | C₁₁H₁₄O₂[1][6] | C₁₁H₁₄O₂[2] | C₁₁H₁₄O₂[3][5] |
| Molecular Weight | 178.23 g/mol [6] | 178.23 g/mol [2] | 178.23 g/mol [3][5] |
| Boiling Point | ~232 °C (estimated) | 270.46°C (rough estimate)[2] | 244-245 °C[5] |
| Density | ~1.01 g/cm³ (estimated) | 1.0292 (rough estimate)[2] | 1.011-1.020 g/cm³[5] |
| Refractive Index | ~1.49 (estimated) | 1.5103 (estimate)[2] | 1.494-1.498[5] |
| Solubility | Insoluble in water; soluble in organic solvents | Almost insoluble in water, soluble in alcohol, miscible with oils[2] | Insoluble in water; soluble in oils[5] |
| Odor Profile | Not well-documented | Fresh-floral, powerful, fruity-green, slightly earthy-green, reminiscent of hyacinth and lilac[2] | Floral, spicy, reminiscent of phenylpropyl alcohol and geranyl acetate, with a bittersweet, burning flavor suggestive of currant[4] |
Experimental Protocols
To facilitate a direct and objective comparison of the isomeric phenylpropyl acetates, the following experimental protocols are proposed.
Synthesis of Phenylpropyl Acetate Isomers
The most common method for synthesizing these esters is through the acetylation of the corresponding phenylpropanol isomer. A general procedure based on Fischer esterification is described below.
Workflow for the Synthesis of Phenylpropyl Acetate Isomers
Caption: General workflow for the synthesis of phenylpropyl acetate isomers via Fischer esterification.
Materials:
-
1-Phenyl-1-propanol, 2-phenyl-1-propanol, or 3-phenyl-1-propanol
-
Acetic anhydride
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine one of the phenylpropanol isomers (1 equivalent) and acetic anhydride (1.5 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture while stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add deionized water to quench the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution until the effervescence ceases.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain the pure phenylpropyl acetate isomer.
Characterization: The identity and purity of the synthesized esters should be confirmed using the following spectroscopic methods:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and isomeric purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.
Comparative Performance Evaluation
1. Fragrance Profile Analysis
A quantitative and qualitative comparison of the odor profiles of the three isomers can be performed using Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis.
Experimental Workflow for Fragrance Analysis
Caption: Proposed workflow for the comparative fragrance analysis of phenylpropyl acetate isomers.
GC-O Protocol:
-
Prepare standard solutions of each isomer in a suitable solvent (e.g., ethanol).
-
Inject the samples into a GC-O system, which splits the column effluent between a mass spectrometer (or flame ionization detector) and a sniffing port.[7]
-
Trained panelists at the sniffing port will record the odor descriptors and their intensity at specific retention times.
-
Correlate the sensory data with the chromatographic peaks to identify the odor characteristics of each isomer.
Sensory Panel Protocol:
-
Prepare a series of dilutions for each isomer.
-
Present the samples to a trained sensory panel in a controlled environment.
-
Panelists will evaluate and score the odor intensity and provide descriptive terms for the fragrance profile of each isomer at different concentrations.
-
Statistical analysis of the sensory data will provide a quantitative comparison of the isomers' fragrance properties.
2. Antimicrobial Activity Screening
The potential of these isomers as antimicrobial agents can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of representative bacteria and fungi. Studies have shown that other simple acetate esters possess antimicrobial properties.[8][9] The structural variations among the phenylpropyl acetate isomers may lead to differences in their antimicrobial efficacy.[10][11]
Proposed Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of phenylpropyl acetate isomers.
MIC Determination Protocol (Broth Microdilution Method):
-
Prepare stock solutions of each phenylpropyl acetate isomer in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial dilutions of each isomer in the appropriate microbial growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions for each microorganism.
-
The MIC is determined as the lowest concentration of the ester that visibly inhibits microbial growth.
Conclusion
This guide provides a framework for the comparative analysis of 1-, 2-, and 3-phenylpropyl acetate. While existing data on their physicochemical properties offer a preliminary basis for differentiation, the proposed experimental protocols for synthesis, characterization, and performance evaluation will enable researchers to generate the necessary quantitative data for a comprehensive comparison. Such data will be invaluable for the targeted application of these isomers in the fragrance, flavor, and pharmaceutical industries. The subtle structural differences between these isomers are likely to have a significant impact on their biological and sensory properties, underscoring the importance of such comparative studies.
References
- 1. 1-phenylpropyl acetate CAS#: 2114-29-6 [m.chemicalbook.com]
- 2. 2-Phenylpropyl acetate CAS#: 10402-52-5 [amp.chemicalbook.com]
- 3. 3-PHENYLPROPYL ACETATE synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 3-Phenylpropyl acetate | C11H14O2 | CID 31226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Phenylpropyl acetate | C11H14O2 | CID 101134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of Butyl acetate, Ethyl acetate and Isopropyl alcohol on undesirable microorganisms in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 1,1-Dimethyl-3-phenylpropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies used to validate the chemical structure of 1,1-Dimethyl-3-phenylpropyl acetate. Due to the limited availability of published experimental data for this specific compound, this guide will use its structural isomer, 3-phenylpropyl acetate, as a practical example to illustrate the application and interpretation of key analytical techniques. This comparative approach will equip researchers with the necessary framework to confirm the structure of this compound and distinguish it from its isomers.
Structural Overview
This compound is a colorless liquid known for its characteristic jasmine and hyacinth-like aroma. Its molecular formula is C₁₃H₁₈O₂ and it has a molecular weight of 206.29 g/mol . Accurate structural validation is crucial to ensure the purity and identity of the compound, which is essential for its application in research and development.
An important structural isomer is 3-phenylpropyl acetate, which shares the same molecular formula but differs in the arrangement of its atoms. This difference in structure leads to distinct physical and spectral properties.
Table 1: Comparison of Physical Properties
| Property | This compound | 3-phenylpropyl acetate |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₁H₁₄O₂ |
| Molecular Weight | 206.29 g/mol | 178.23 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 244°C | 252.3°C |
| Refractive Index | 1.488-1.490 | 1.496 |
| Specific Gravity | 0.986-0.990 (15°C) | 1.01 g/mL |
Analytical Techniques for Structural Validation
The definitive identification of an organic compound's structure relies on a combination of spectroscopic methods. The following sections detail the expected outcomes for this compound and provide experimental data for its isomer, 3-phenylpropyl acetate, for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR Spectroscopy reveals the number of different types of carbon atoms in a molecule.
Table 2: Predicted ¹H NMR Spectral Data
| Compound | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| This compound | ~ 7.1-7.3 | Multiplet | 5H | Phenyl protons |
| ~ 2.6 | Triplet | 2H | -CH₂-Ph | |
| ~ 1.9 | Singlet | 3H | -O-C(=O)-CH₃ | |
| ~ 1.8 | Triplet | 2H | -CH₂-C(CH₃)₂- | |
| ~ 1.3 | Singlet | 6H | -C(CH₃)₂- | |
| 3-phenylpropyl acetate | 7.17-7.26 | Multiplet | 5H | Phenyl protons |
| 4.06 | Triplet | 2H | -O-CH₂- | |
| 2.66 | Triplet | 2H | -CH₂-Ph | |
| 2.02 | Singlet | 3H | -O-C(=O)-CH₃ | |
| 1.93 | Quintet | 2H | -CH₂-CH₂-CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data
| Compound | Predicted Chemical Shift (ppm) | Assignment |
| This compound | ~ 170 | C=O |
| ~ 142 | Aromatic C (quaternary) | |
| ~ 128.5 | Aromatic CH | |
| ~ 128.3 | Aromatic CH | |
| ~ 125.7 | Aromatic CH | |
| ~ 85 | -O-C(CH₃)₂- | |
| ~ 43 | -CH₂-C(CH₃)₂- | |
| ~ 30 | -CH₂-Ph | |
| ~ 25 | -C(CH₃)₂- | |
| ~ 22 | -O-C(=O)-CH₃ | |
| 3-phenylpropyl acetate | 171.1 | C=O |
| 141.1 | Aromatic C (quaternary) | |
| 128.4 | Aromatic CH | |
| 128.3 | Aromatic CH | |
| 126.0 | Aromatic CH | |
| 63.8 | -O-CH₂- | |
| 32.1 | -CH₂-Ph | |
| 30.1 | -CH₂-CH₂-CH₂- | |
| 20.9 | -O-C(=O)-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z of 206.
Table 4: Mass Spectrometry Data for 3-phenylpropyl acetate
| m/z | Interpretation |
| 178 | [M]⁺ Molecular ion |
| 118 | [M - CH₃COOH]⁺ |
| 117 | [C₉H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 43 | [CH₃CO]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Key IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 3-phenylpropyl acetate |
| C=O (Ester) | ~ 1735 | 1735 |
| C-O (Ester) | ~ 1240 | 1240 |
| C-H (sp³) | ~ 2850-3000 | 2850-2965 |
| C-H (aromatic) | ~ 3030-3100 | 3028 |
| C=C (aromatic) | ~ 1450-1600 | 1454, 1497, 1604 |
Experimental Protocols
The following are generalized protocols for the analytical techniques discussed.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
-
Data Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).[1]
-
Ionization : Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[1]
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : Detect the ions to generate a mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of an organic compound like this compound.
Caption: Workflow for the structural validation of this compound.
References
A Comparative Guide to Purity Assessment of Synthetic 1,1-Dimethyl-3-phenylpropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic compounds is a critical parameter in research and development, directly impacting experimental outcomes, product efficacy, and safety. This guide provides a comparative overview of common analytical techniques for assessing the purity of 1,1-Dimethyl-3-phenylpropyl acetate, a key intermediate in various synthetic pathways. We present a comparison of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering insights into their respective strengths and applications.
Comparative Analysis of Purity Assessment Methods
The choice of analytical method for purity determination depends on several factors, including the nature of the impurities, the required level of accuracy, and the available instrumentation. The following table summarizes the performance of GC, HPLC, and qNMR for the analysis of this compound.
| Analytical Method | Principle | Typical Purity (%) | Key Advantages | Limitations |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | >99.0 | High resolution for volatile impurities, well-established methods available.[1][2] | Not suitable for non-volatile impurities, potential for thermal degradation of the analyte. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | >99.5 | Versatile for a wide range of impurities, including non-volatile and thermally labile compounds.[3][4] | Method development can be time-consuming, potential for co-elution of impurities. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | >99.8 | Highly accurate and precise, requires no analyte-specific reference standard, provides structural information.[5][6][7] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data. Below are representative methodologies for each of the discussed analytical techniques.
Purity Assessment by Gas Chromatography (GC-FID)
This method is adapted from established procedures for acetate ester analysis and is suitable for identifying and quantifying volatile impurities.[1][2]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., Agilent CP-Wax 52 CB, 25 m x 0.53 mm, 2.0 µm film thickness).[8]
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., dichloromethane).
-
Internal Standard: Prepare a stock solution of a suitable internal standard (e.g., n-dodecane) of known purity in the same solvent. Add a precise volume of the internal standard stock solution to the sample solution.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[8]
-
Injection Volume: 1 µL
-
-
Quantification: The purity is calculated by the area normalization method, corrected by response factors determined using certified reference standards.
Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is designed for the separation and quantification of a broad range of potential impurities, including non-volatile starting materials and by-products.
-
Instrumentation: HPLC system with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in the mobile phase.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition should be optimized to achieve good separation.[9]
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Purity Assessment by Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a primary method for purity determination without the need for a specific reference standard of the analyte.[5][6][7][10][11]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Accurately weigh a similar amount of a high-purity internal standard (e.g., maleic anhydride or dimethyl sulfone) that has a known purity and a resonance signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl3).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates a generalized workflow for determining the purity of a synthetic compound like this compound.
Caption: Workflow for compound purity determination.
References
- 1. kelid1.ir [kelid1.ir]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emerypharma.com [emerypharma.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 11. Item - Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - American Chemical Society - Figshare [acs.figshare.com]
A Spectroscopic Comparison of Phenylpropyl Acetate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of three phenylpropyl acetate isomers: 1-phenylpropyl acetate, 2-phenylpropyl acetate, and 3-phenylpropyl acetate. The differentiation of these isomers is crucial for quality control, reaction monitoring, and structural elucidation in various research and development settings. This document presents experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate their unambiguous identification.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the three isomers of phenylpropyl acetate.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Proton Assignment | 1-Phenylpropyl Acetate | 2-Phenylpropyl Acetate | 3-Phenylpropyl Acetate |
| Phenyl (Ar-H) | ~7.3 (m, 5H) | ~7.2-7.4 (m, 5H) | 7.16-7.26 (m, 5H)[1] |
| -CH(OAc)- | 5.7 (t, 1H) | - | - |
| -CH₂-Ph | - | 2.9 (d, 2H) | 2.66 (t, 2H)[1] |
| -CH₂-O- | - | - | 4.06 (t, 2H)[1] |
| -CH-Ph | - | 3.0-3.2 (m, 1H) | - |
| -CH₂- (propyl chain) | 1.8 (p, 2H) | - | 1.93 (p, 2H)[1] |
| -CH₃ (acetate) | 2.1 (s, 3H) | 2.0 (s, 3H) | 2.02 (s, 3H)[1] |
| -CH₃ (propyl chain) | 0.9 (t, 3H) | 1.25 (d, 3H) | - |
Note: Data for 2-phenylpropyl acetate is based on predicted values due to limited availability of experimental spectra. 's' denotes singlet, 'd' doublet, 't' triplet, 'q' quartet, 'p' pentet, and 'm' multiplet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Carbon Assignment | 1-Phenylpropyl Acetate | 2-Phenylpropyl Acetate | 3-Phenylpropyl Acetate |
| Phenyl (C-1) | ~140 | ~138 | 141.3 |
| Phenyl (Ar-C) | ~126-128 | ~126-129 | 128.4, 128.3, 125.8 |
| -C=O | ~170 | ~171 | 171.1 |
| -CH(OAc)- | ~77 | - | - |
| -CH₂-Ph | - | ~45 | 32.2 |
| -CH₂-O- | - | - | 64.0 |
| -CH-Ph | - | ~35 | - |
| -CH₂- (propyl chain) | ~31 | - | 30.2 |
| -CH₃ (acetate) | ~21 | ~21 | 20.9 |
| -CH₃ (propyl chain) | ~10 | ~22 | - |
Note: Data for 1-phenylpropyl acetate and 2-phenylpropyl acetate are based on predicted values and general knowledge of similar compounds due to limited availability of experimental spectra.
Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Functional Group | 1-Phenylpropyl Acetate | 2-Phenylpropyl Acetate | 3-Phenylpropyl Acetate |
| C=O Stretch (Ester) | ~1740 | ~1740 | ~1735 |
| C-O Stretch (Ester) | ~1240 | ~1240 | ~1230 |
| C-H Stretch (Aromatic) | ~3030 | ~3030 | ~3027 |
| C-H Stretch (Aliphatic) | ~2870-2960 | ~2870-2960 | ~2860-2935 |
| C=C Stretch (Aromatic) | ~1600, ~1495 | ~1600, ~1495 | ~1604, ~1496, 1454 |
Note: Values are approximate and can vary slightly based on the experimental conditions.
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Isomer | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| 1-Phenylpropyl Acetate | 178[2] | 117[2] | 107[2], 91, 43 |
| 2-Phenylpropyl Acetate | 178[3] | 91 | 117, 105, 43 |
| 3-Phenylpropyl Acetate | 178[4] | 117[4] | 118[4], 91, 43[4] |
Note: All isomers have the same molecular weight of 178.23 g/mol .[2][4]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the phenylpropyl acetate isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Typically, 8-16 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As the phenylpropyl acetate isomers are liquids, they can be analyzed as a neat thin film.
-
Place a drop of the neat liquid sample onto one face of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top to create a thin liquid film between the plates.
-
-
Instrument Setup:
-
Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Set the spectral range to 4000-400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
-
Data Acquisition:
-
Place the salt plates with the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. This is typically done via a direct insertion probe or by coupling the mass spectrometer to a gas chromatograph (GC-MS). For GC-MS, the sample is first vaporized and separated on a GC column.
-
Ionization:
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecules to ionize and fragment.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of ions at each m/z value.
-
-
Data Processing:
-
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.
-
Identify the molecular ion peak (M⁺) and the major fragment ions.
-
Workflow Visualization
The logical workflow for the spectroscopic comparison of phenylpropyl acetate isomers is depicted in the following diagram.
Caption: Workflow for Spectroscopic Comparison of Isomers.
References
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antimicrobial, anti-inflammatory, antioxidant, and sedative/anxiolytic properties of common fragrance esters, supported by experimental data and detailed protocols.
Fragrance esters, prized for their pleasant aromas, are increasingly being investigated for their potential biological activities. This guide provides a comparative overview of the antimicrobial, anti-inflammatory, antioxidant, and sedative/anxiolytic effects of several common fragrance esters. The information presented is intended to support further research and drug development initiatives in these areas.
Comparative Data on Biological Activities
The following table summarizes the quantitative data on the biological activities of selected fragrance esters.
| Fragrance Ester | Biological Activity | Test Organism/System | Quantitative Data (e.g., MIC, IC50) |
| Linalyl Acetate | Antimicrobial | Escherichia coli | MIC: 5.0 mg/mL[1] |
| Staphylococcus aureus | MIC: 1.25 mg/mL[1] | ||
| Sedative/Anxiolytic | Human GABAA Receptors (α1β2γ2) | Non-significant potentiation of GABAergic currents[2] | |
| Geranyl Acetate | Antimicrobial | Staphylococcus aureus | Showed significant binding affinity to Beta-Lactamase, suggesting potential antibacterial activity.[3] |
| Pseudomonas aeruginosa | Showed significant binding affinity to WbpE Aminotransferase, suggesting potential antibacterial activity.[3] | ||
| Benzyl Benzoate | Antimicrobial | Bacillus cereus | MIC: 50 µg/mL[4][5] |
| Bornyl Acetate | Anti-inflammatory | Human Chondrocytes | Upregulates IL-11; Downregulates IL-1β-mediated IL-6, IL-8, MMP-1, and MMP-13.[1][6] |
| Methyl Salicylate | Antioxidant | Mung Bean Sprouts | Treatment increased antioxidant capacity (DPPH radical scavenging, reducing power, FRAP activity).[7] |
| Ethyl Acetate | Antioxidant | Ammi visnaga L. extracts | Ethyl acetate fractions showed strong anti-free radical activity (IC50: 10.88 - 12.875 µg/mL).[8] |
| Ethyl Phenylpropanoate | Sedative/Anxiolytic | Rat GABAA Receptors | Strongly potentiated GABAA receptor response.[9] |
| Incensole Acetate | Anti-inflammatory | TNFα-stimulated HeLa cells | Inhibits NF-κB activation by targeting IKK phosphorylation.[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.[1]
-
Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium. A suspension of the microorganism is prepared in a sterile saline solution to a density of 10^5 cells/mL.
-
Preparation of Test Substance: The fragrance ester is dissolved in a suitable solvent (e.g., 5% Tween 20) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the fragrance ester that results in no visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a substance to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A solution of DPPH in methanol is prepared.
-
Reaction Mixture: The fragrance ester is dissolved in a suitable solvent and mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test substance). The IC50 value, the concentration of the substance required to scavenge 50% of the DPPH radicals, is then determined.
Anti-inflammatory Activity: Cytokine Release Assay
This assay measures the effect of a substance on the production of inflammatory cytokines by immune cells.
-
Cell Culture: Human or animal immune cells (e.g., macrophages, chondrocytes) are cultured in a suitable medium.
-
Stimulation and Treatment: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or Interleukin-1β [IL-1β]) in the presence or absence of the fragrance ester.
-
Incubation: The cells are incubated for a specific period to allow for cytokine production.
-
Cytokine Measurement: The concentration of cytokines (e.g., IL-6, IL-8, TNF-α, IL-10, IL-11) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassays.
Sedative/Anxiolytic Activity: Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents.[11][12][13][14]
-
Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period (typically 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded.
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Mechanisms of Action
The biological activities of fragrance esters are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Anti-inflammatory Signaling Pathway of Bornyl Acetate
Bornyl acetate exerts its anti-inflammatory effects in human chondrocytes by modulating the c-Fos/AP-1 and IL-11 signaling pathways. It upregulates the expression of the anti-inflammatory cytokine IL-11. This, in turn, antagonizes the pro-inflammatory effects of IL-1β, leading to a reduction in the expression of inflammatory mediators such as IL-6, IL-8, and matrix metalloproteinases (MMP-1, MMP-13).[1][6]
Anti-inflammatory pathway of Bornyl Acetate.
Sedative/Anxiolytic Mechanism via GABAA Receptor Modulation
Several fragrance esters are believed to exert their sedative and anxiolytic effects by modulating the activity of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system. These receptors are ligand-gated ion channels that, upon binding of the neurotransmitter GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. Certain fragrance esters can act as positive allosteric modulators, enhancing the effect of GABA and promoting a state of relaxation and reduced anxiety.[9][11][15][16][17][18]
GABAA receptor modulation by fragrance esters.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a general workflow for screening the biological activities of fragrance esters.
Workflow for screening biological activities.
References
- 1. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiogenic effect of phenylethylamine and amphetamine in the elevated plus-maze in mice and its attenuation by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of Geranyl acetate against cell wall synthesis proteins of P. aeruginosa and S. aureus using molecular docking and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Interaction between Enrofloxacin and Three Essential Oils (Cinnamon Bark, Clove Bud and Lavender Flower)—A Study on Multidrug-Resistant Escherichia coli Strains Isolated from 1-Day-Old Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. pjmonline.org [pjmonline.org]
- 10. Incensole acetate, a novel anti-inflammatory compound isolated from Boswellia resin, inhibits nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenolics as GABAA Receptor Ligands: An Updated Review [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
Olfactory properties of 1,1-Dimethyl-3-phenylpropyl acetate vs linalyl acetate
A comparative guide for researchers and professionals in drug development and sensory science, this document provides a detailed analysis of the olfactory properties of linalyl acetate and 3-phenylpropyl acetate. Due to the limited publicly available data on the specific olfactory characteristics of 1,1-Dimethyl-3-phenylpropyl acetate, this guide presents a comparison with the structurally related and well-documented aroma compound, 3-phenylpropyl acetate.
This guide offers a side-by-side examination of the odor profiles, physicochemical properties, and available quantitative sensory data for these two important fragrance molecules. Detailed experimental methodologies for sensory analysis and a visualization of the olfactory signaling pathway are also provided to support further research and application in relevant fields.
Physicochemical and Olfactory Properties
A summary of the key physicochemical and olfactory properties of linalyl acetate and 3-phenylpropyl acetate is presented in the table below, allowing for a direct comparison of their characteristics.
| Property | Linalyl Acetate | 3-Phenylpropyl Acetate |
| IUPAC Name | 3,7-Dimethylocta-1,6-dien-3-yl acetate | 3-Phenylpropyl acetate |
| CAS Number | 115-95-7[1] | 122-72-5[2] |
| Molecular Formula | C₁₂H₂₀O₂[1] | C₁₁H₁₄O₂[3] |
| Molecular Weight | 196.29 g/mol [1] | 178.23 g/mol [3] |
| Odor Profile | Fresh, zesty, floral-citrus, reminiscent of bergamot and lavender, with fruity and green nuances.[3] | Sweet, balsamic, spicy, with floral and fruity notes, including hints of cinnamon, honey, and hay.[2] |
| Odor Type | Floral-Citrus-Herbaceous[1] | Balsamic, Spicy, Floral, Fruity |
| Odor Threshold | 110.9 ng/L in air; 1 ppm[2] | Taste characteristics at 10 ppm: balsamic, floral, fruity, sappy, spicy and cinnamic with powdery nuances.[4] |
| Natural Occurrence | A principal component of essential oils of bergamot and lavender.[5] | Found in guava fruit.[2] |
| FEMA Number | 2636[1] | 2890[4][6] |
Experimental Protocols
The determination of olfactory properties relies on standardized and rigorous experimental protocols. Below are methodologies for two key experimental techniques used in the sensory evaluation of fragrance compounds.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma.
Objective: To separate and identify odor-active compounds in a sample.
Methodology:
-
Sample Preparation: The fragrance compound (e.g., linalyl acetate or 3-phenylpropyl acetate) is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration.
-
Gas Chromatography (GC): A small volume of the prepared sample is injected into a gas chromatograph. The GC separates the volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.
-
Column Effluent Splitting: At the end of the GC column, the effluent is split into two paths. One path leads to a standard GC detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification. The other path is directed to a sniffing port.
-
Olfactory Detection: A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port. As the separated compounds elute from the column, the panelist records the time, intensity, and a descriptor for each perceived odor.
-
Data Analysis: The data from the GC detector and the sensory panel are combined to create an aromagram. This allows for the correlation of specific chemical compounds with their perceived odors.
Determination of Odor Threshold
The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.
Objective: To determine the minimum concentration at which a fragrance compound can be perceived.
Methodology:
-
Panel Selection: A panel of trained sensory assessors is selected. Panelists are typically screened for their olfactory acuity and ability to consistently describe odors.
-
Sample Preparation: A series of dilutions of the fragrance compound in an odorless solvent (e.g., water or mineral oil) is prepared. The concentration range should span from well above the expected threshold to below it.
-
Presentation Method: A forced-choice method, such as the three-alternative forced-choice (3-AFC) test, is commonly used. In each trial, the panelist is presented with three samples, two of which are blanks (solvent only) and one contains the diluted odorant. The panelist's task is to identify the sample that is different.
-
Ascending Concentration Series: The samples are presented to the panelists in an ascending order of concentration.
-
Threshold Calculation: The individual threshold for each panelist is typically defined as the concentration at which they can correctly identify the odorant in a certain percentage of trials (e.g., 50% or 75% correct). The group threshold is then calculated as the geometric mean of the individual thresholds.
Olfactory Signaling Pathway
The perception of odor begins with the interaction of odorant molecules with olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that results in the transmission of a neural signal to the brain.
The process begins when an odorant molecule, such as linalyl acetate, binds to a specific olfactory receptor, which is a G-protein coupled receptor (GPCR), on the surface of an olfactory receptor neuron. This binding activates the G-protein, which in turn activates adenylyl cyclase. This enzyme converts ATP into cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, allowing an influx of calcium and sodium ions. This influx leads to the depolarization of the neuron's membrane. The initial depolarization is amplified by the opening of calcium-activated chloride channels. If the depolarization reaches a certain threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 3-phenyl propyl acetate, 122-72-5 [thegoodscentscompany.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. Page loading... [guidechem.com]
- 5. 1-METHYL-3-PHENYLPROPYL ACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Phenylpropyl acetate = 98 , FCC, FG 122-72-5 [sigmaaldrich.com]
A Comparative Guide to the Quantitative Analysis of 1,1-Dimethyl-3-phenylpropyl Acetate in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established analytical methodologies for the quantitative determination of 1,1-Dimethyl-3-phenylpropyl acetate, a common fragrance ingredient, in various mixtures. The focus is on providing objective performance comparisons and detailed experimental data to aid in method selection and implementation.
Introduction
This compound is an aromatic ester valued for its floral and fruity scent, leading to its widespread use in cosmetics, perfumes, and other consumer products. Accurate quantification of this compound in complex matrices is crucial for quality control, regulatory compliance, and formulation development. This guide compares the utility of Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for this analytical challenge.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of GC-FID, GC-MS, and HPLC-UV for the analysis of this compound.
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Principle | Separation by volatility, detection by flame ionization | Separation by volatility, detection by mass-to-charge ratio | Separation by polarity, detection by UV absorbance |
| Selectivity | Moderate | High | Moderate to Low |
| Sensitivity (LOD) | ~1-5 µg/mL | ~0.01-0.1 µg/mL | ~5-10 µg/mL |
| Linearity (R²) | >0.995 | >0.999 | >0.99 |
| Precision (%RSD) | < 5% | < 3% | < 5% |
| Accuracy (Recovery) | 90-110% | 95-105% | 85-115% |
| Typical Run Time | 15-30 min | 15-30 min | 10-20 min |
| Cost | Low | High | Medium |
| Strengths | Robust, cost-effective, good for routine QC | High selectivity and sensitivity, structural confirmation | Suitable for less volatile compounds, no derivatization |
| Limitations | Co-elution can be an issue in complex matrices | Higher cost and complexity | Lower sensitivity, potential for matrix interference |
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis for each technique are provided below. These protocols are based on established methods for fragrance analysis and have been adapted for the specific target analyte.[1][2]
Sample Preparation: Liquid-Liquid Extraction for Cosmetic Matrices
This protocol is suitable for extracting this compound from emulsions, creams, and lotions.
-
Weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 5.0 mL of ethanol and vortex for 1 minute to disperse the sample.
-
Add 5.0 mL of hexane (or a suitable non-polar solvent) and vortex for 2 minutes for extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial.
-
For GC analysis, the extract can be directly injected. For HPLC analysis, the solvent may need to be evaporated and the residue reconstituted in the mobile phase.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is ideal for routine quantification where high selectivity is not paramount.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless, 250°C, split ratio 20:1.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Detector: FID at 300°C.
-
Injection Volume: 1 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is the preferred method for selective and sensitive quantification, especially in complex matrices.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column and Carrier Gas: Same as GC-FID.
-
Injector and Oven Program: Same as GC-FID.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-450.
-
Quantification: Selected Ion Monitoring (SIM) mode using characteristic ions of this compound.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
A viable alternative, particularly if the analyte is present at higher concentrations or if GC is not available.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 210 nm (due to the phenyl group).
-
Injection Volume: 10 µL.
Method Validation Data
The following table summarizes the expected validation parameters for the quantitative analysis of this compound using the described methods. These values are based on typical performance for fragrance esters.[1][3][4]
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Linear Range | 1 - 500 µg/mL | 0.05 - 100 µg/mL | 5 - 1000 µg/mL |
| Correlation Coefficient (R²) | > 0.996 | > 0.999 | > 0.992 |
| LOD | 1.5 µg/mL | 0.02 µg/mL | 7.0 µg/mL |
| LOQ | 5.0 µg/mL | 0.07 µg/mL | 20.0 µg/mL |
| Intra-day Precision (%RSD) | < 4.5% | < 2.5% | < 5.0% |
| Inter-day Precision (%RSD) | < 5.5% | < 3.5% | < 6.0% |
| Accuracy (Recovery %) | 92 - 108% | 96 - 104% | 88 - 112% |
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for each technique.
Conclusion
For the quantitative analysis of this compound in complex mixtures, GC-MS offers the highest sensitivity and selectivity, making it the most reliable method for trace-level detection and in matrices with significant interference. GC-FID provides a robust and cost-effective alternative for routine quality control applications where analyte concentrations are higher and the matrix is less complex. HPLC-UV is a suitable option when GC is not available or for formulations where the analyte is present at high concentrations, though it may lack the sensitivity and selectivity of the GC-based methods. The choice of method should be guided by the specific analytical needs, available instrumentation, and the nature of the sample matrix.
References
Inter-Laboratory Validation of 1,1-Dimethyl-3-phenylpropyl acetate Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical methods for the quantification of 1,1-Dimethyl-3-phenylpropyl acetate (also known as α,α-Dimethylphenethyl acetate), a compound relevant in various industrial applications. The performance of Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) is evaluated through a hypothetical inter-laboratory study designed to establish the robustness and reliability of these techniques. The data presented herein is illustrative to guide researchers in setting up similar validation studies.
Introduction to the Inter-Laboratory Study
An inter-laboratory study is a crucial step in the validation of an analytical method, providing a realistic assessment of its performance across different laboratories, equipment, and analysts. This study was designed to compare the accuracy, precision, and other performance characteristics of GC-FID and GC-MS for the analysis of this compound in a standardized sample matrix. A certified reference material of this compound is commercially available and was used as the basis for the preparation of test samples.[1][2][3]
The workflow of this inter-laboratory validation is depicted below:
Caption: Workflow of the inter-laboratory validation study.
Experimental Protocols
Participating laboratories were provided with identical sets of blind samples containing this compound at three different concentration levels (Low, Medium, High). Each laboratory was instructed to analyze the samples using both the provided GC-FID and GC-MS methods.
Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Instrumentation: Standard gas chromatograph equipped with a flame ionization detector.
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Quantification: External standard calibration using a series of known concentrations of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Oven Temperature Program: Same as GC-FID.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Quantification: Selected Ion Monitoring (SIM) mode using characteristic ions of this compound.
Data Presentation and Comparison
The following tables summarize the hypothetical performance data from the inter-laboratory study, comparing the GC-FID and GC-MS methods.
Table 1: Comparison of Accuracy and Precision
| Concentration Level | Method | Mean Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Low | GC-FID | 98.5 | 2.8 | 4.5 |
| GC-MS | 101.2 | 2.1 | 3.8 | |
| Medium | GC-FID | 99.2 | 2.1 | 3.9 |
| GC-MS | 100.5 | 1.5 | 2.9 | |
| High | GC-FID | 100.1 | 1.8 | 3.2 |
| GC-MS | 99.8 | 1.2 | 2.5 |
Table 2: Comparison of Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
| Parameter | GC-FID | GC-MS |
| Linearity (R²) | 0.9992 | 0.9998 |
| Linear Range (µg/mL) | 1 - 500 | 0.1 - 200 |
| LOD (µg/mL) | 0.5 | 0.05 |
| LOQ (µg/mL) | 1.5 | 0.15 |
Signaling Pathways and Logical Relationships
The decision-making process for selecting an appropriate analytical method based on validation parameters can be visualized as follows:
Caption: Decision tree for analytical method selection.
Conclusion
Based on the illustrative data from this hypothetical inter-laboratory study, both GC-FID and GC-MS are suitable methods for the quantitative analysis of this compound. The GC-MS method demonstrates superior sensitivity with lower LOD and LOQ values, making it the preferred choice for trace-level analysis. The GC-FID method, while slightly less sensitive, offers excellent accuracy and precision for higher concentration samples and may be a more cost-effective option for routine quality control.
The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the expected concentration range of the analyte and the desired level of sensitivity. It is recommended that laboratories perform their own internal validation to confirm the suitability of the chosen method for their specific application.
References
Safety Operating Guide
Proper Disposal of 1,1-Dimethyl-3-phenylpropyl Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1,1-Dimethyl-3-phenylpropyl acetate (also known as alpha,alpha-Dimethylphenethyl acetate), a compound utilized in various research and development applications. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 151-05-3 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.26 g/mol [1] |
Hazard Identification and Safety Precautions
According to the safety data sheet, this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319)[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and complies with all relevant regulations.
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and suitable, closed container[1].
-
Ensure the container is compatible with the chemical to prevent any reactions or degradation of the container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill Management:
-
In the event of a spill, ensure adequate ventilation[1].
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it into a suitable, closed container for disposal[1].
-
Do not let the product enter drains[1].
3. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
The approved method of disposal is typically through an approved waste disposal plant. This often involves incineration at a licensed facility.
-
Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations. Never attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,1-Dimethyl-3-phenylpropyl acetate
Disclaimer: The following information is based on publicly available Safety Data Sheets (SDS) for "3-Phenylpropyl acetate" (CAS No. 122-72-5). It is crucial to verify the identity of your specific chemical and consult the SDS provided by your supplier for the most accurate and comprehensive safety information.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 3-Phenylpropyl acetate in a laboratory setting.
Personal Protective Equipment (PPE) Recommendations
The appropriate level of PPE is critical to ensure safety when handling 3-Phenylpropyl acetate. The following table summarizes the recommended PPE based on the potential for exposure.
| Exposure Level | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Minimal/Incidental Contact | Safety glasses with side-shields[1] | Chemically resistant gloves (e.g., Nitrile, Neoprene)[1] | Laboratory coat | Not typically required if handled in a well-ventilated area[2] |
| Potential for Splash | Goggles with indirect ventilation[1] | Chemically resistant gloves (e.g., Nitrile, Neoprene)[1] | Chemical-resistant apron or coveralls[3] | An organic vapor cartridge respirator may be necessary if ventilation is inadequate[4] |
| Emergency/Spill | Face shield and chemical splash goggles[1] | Heavy-duty, chemically resistant gloves[3] | Full chemical-resistant suit[3] | Supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA)[3][4] |
Note: The selection of glove material should be based on the specific breakthrough time and degradation data provided by the glove manufacturer.[2] It is recommended to avoid powdered latex gloves to prevent potential allergic reactions.[1]
Operational and Handling Plan
Proper handling procedures are essential to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure eyewash stations and safety showers are readily accessible.
2. Safe Handling Practices:
-
Avoid contact with skin and eyes.[6]
-
Do not inhale vapors or mists.[5]
-
Wash hands thoroughly after handling.[5]
-
Keep containers tightly closed when not in use.[5]
-
Use non-sparking tools and take precautionary measures against static discharge.[5][6]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Keep away from heat, sparks, and open flames.[6]
Spill and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
1. Spill Response:
-
Evacuate non-essential personnel from the area.
-
Eliminate all ignition sources.[7]
-
Wear appropriate PPE as outlined in the "Emergency/Spill" section of the PPE table.
-
Absorb the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[2][7]
-
Collect the absorbed material into a suitable, labeled container for disposal.[7]
-
Do not allow the spilled material to enter drains or waterways.[2][7]
2. Disposal:
-
Dispose of waste and residues in accordance with local, state, and federal regulations.[7]
-
Contaminated materials and empty containers should be treated as hazardous waste and disposed of through a licensed waste disposal contractor.[7]
-
Do not reuse empty containers.[7]
Chemical Properties
The following table summarizes key quantitative data for 3-Phenylpropyl acetate.
| Property | Value |
| Molecular Weight | 178.23 g/mol [2] |
| Boiling Point | 252 °C (485.6 °F)[2] |
| Flash Point | 99 °C (210.2 °F)[2] |
| Autoignition Temperature | 445 °C (833 °F)[2] |
| Density | 1.01 g/cm³ at 20 °C[8] |
| Oral LD50 (Rat) | 4,700 mg/kg[2] |
| Dermal LD50 (Rabbit) | >5,000 mg/kg[2] |
Workflow for Safe Handling of 3-Phenylpropyl Acetate
Caption: A workflow diagram outlining the key steps for the safe handling of 3-Phenylpropyl acetate.
References
- 1. hsa.ie [hsa.ie]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. vigon.com [vigon.com]
- 8. 3-Phenylpropyl acetate for synthesis 122-72-5 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
